Antimicrobial agent-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-[(2Z)-2-methoxyimino-2-(1,3-thiazol-2-yl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H14N2O4S/c1-10-7-15(19)22-14-8-11(3-4-12(10)14)21-9-13(18-20-2)16-17-5-6-23-16/h3-8H,9H2,1-2H3/b18-13- |
InChI Key |
WHYOGQVUBGTEFU-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC/C(=N/OC)/C3=NC=CS3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=NOC)C3=NC=CS3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Discovery, Isolation, and Characterization of Antimicrobial Agent-2
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive technical overview of the methodologies employed in the discovery, isolation, and characterization of a novel hypothetical compound, designated "Antimicrobial Agent-2" (AMA-2). It details the workflow from initial screening of microbial sources to purification, structural elucidation, and preliminary mechanism of action studies. This guide is intended to serve as a practical resource for researchers in the field of natural product drug discovery and development.
Discovery and Screening of AMA-2
The discovery of new antimicrobial agents often begins with the screening of diverse natural sources, such as bacteria, fungi, and plants. For the purposes of this guide, we will hypothesize that AMA-2 is a secondary metabolite produced by a soil-dwelling actinomycete, Streptomyces exempli.
Primary Screening: Agar (B569324) Diffusion Assay
The initial step involves screening a large number of microbial isolates for antimicrobial activity. The agar diffusion method is a widely used primary screening technique due to its simplicity and high throughput.
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Lawn Culture: Prepare a standardized inoculum (0.5 McFarland standard) of the test pathogen (e.g., Staphylococcus aureus ATCC 29213). Evenly swab the surface of the MHA plates with the inoculum.
-
Sample Application: Culture Streptomyces exempli in a suitable broth medium for 7-10 days. Create agar plugs from the S. exempli culture plate or apply a defined volume (50 µL) of the culture supernatant onto sterile filter paper discs.
-
Incubation: Place the agar plugs or discs onto the inoculated MHA plates. Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (ZOI) around the plug or disc. A larger ZOI indicates higher antimicrobial activity.
Secondary Screening: Broth Microdilution Assay
Isolates showing promising activity in the primary screen are subjected to secondary screening to quantify their potency. The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for initial discovery and screening of AMA-2.
Quantitative Screening Data
The following table summarizes the hypothetical screening results for the crude extract from Streptomyces exempli containing AMA-2.
| Test Pathogen | Assay Type | Result (Zone of Inhibition) | Result (MIC) |
| Staphylococcus aureus (MRSA) | Agar Disc Diffusion | 22 mm | 8 µg/mL |
| Escherichia coli | Agar Disc Diffusion | 8 mm | >128 µg/mL |
| Pseudomonas aeruginosa | Agar Disc Diffusion | 6 mm | >128 µg/mL |
| Candida albicans | Agar Disc Diffusion | 18 mm | 16 µg/mL |
Isolation and Purification of AMA-2
Following the identification of a high-potential "hit," the next phase involves the large-scale fermentation and subsequent isolation and purification of the active compound, AMA-2.
Fermentation and Extraction
Streptomyces exempli is cultured in a large-volume fermenter to maximize the production of AMA-2. The active compound is then extracted from the culture broth.
-
Fermentation: Inoculate a 50L fermenter containing a suitable production medium with S. exempli. Incubate for 10-14 days with controlled aeration and agitation.
-
Cell Removal: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Extraction: Mix the supernatant with an equal volume of ethyl acetate (B1210297). Shake vigorously for 1 hour.
-
Phase Separation: Allow the mixture to stand in a separatory funnel until the aqueous and organic layers separate.
-
Concentration: Collect the ethyl acetate layer and concentrate it in vacuo using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture of metabolites. A multi-step chromatographic process is required to isolate AMA-2 to a high degree of purity.
Caption: Multi-step workflow for the isolation of AMA-2.
-
Column: Use a C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient of acetonitrile (B52724) (ACN) in water (both containing 0.1% trifluoroacetic acid). For example, start with 20% ACN and ramp to 80% ACN over 40 minutes.
-
Sample Injection: Dissolve the semi-purified active fraction in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (e.g., at 210 nm).
-
Analysis: Analyze the collected fractions for antimicrobial activity and purity using an analytical HPLC. Pool the pure fractions containing AMA-2 and lyophilize.
Purification Yield Data
The following table summarizes the purification process for AMA-2 from a 50L fermentation.
| Purification Step | Total Mass (mg) | Bioactivity (MIC vs. MRSA, µg/mL) | Yield (%) | Purity (%) |
| Crude Extract | 15,000 | 8 | 100 | <5 |
| Silica Column Pool | 850 | 2 | 5.67 | ~40 |
| Preparative HPLC Pool | 45 | 0.5 | 0.3 | >98 |
Structural Elucidation and Biological Characterization
Once pure, the structure of AMA-2 must be determined, and its biological activity must be characterized more thoroughly.
Structural Elucidation
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is used to determine the exact chemical structure of AMA-2.
-
High-Resolution Mass Spectrometry (HR-MS): Provides the exact molecular weight and elemental formula.
-
1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC): Provides information on the carbon-hydrogen framework and connectivity of the atoms.
In-depth Biological Activity
The potency of the pure AMA-2 is tested against a panel of clinically relevant pathogens.
| Pathogen | Type | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (MRSA) | Gram-positive | 0.5 | 1 |
| Enterococcus faecalis (VRE) | Gram-positive | 1 | 2 |
| Streptococcus pneumoniae | Gram-positive | 0.25 | 0.5 |
| Escherichia coli | Gram-negative | 128 | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 | >128 |
| Candida albicans | Fungus | 8 | 32 |
MBC: Minimum Bactericidal Concentration
Hypothetical Mechanism of Action (MoA)
Preliminary studies suggest AMA-2 may interfere with bacterial cell wall synthesis by inhibiting a key signaling pathway. A potential target is the two-component system (TCS), which allows bacteria to sense and respond to environmental stimuli.
Hypothetical Signaling Pathway Inhibition by AMA-2
Caption: AMA-2 hypothetically inhibits the histidine kinase sensor.
In-Depth Technical Guide: Mechanism of Action of Vancomycin Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vancomycin (B549263) is a glycopeptide antibiotic with potent activity against a wide range of Gram-positive bacteria. It is a critical therapeutic agent, often reserved for treating serious infections caused by multidrug-resistant organisms such as Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a detailed overview of the molecular mechanism of action of vancomycin, associated resistance mechanisms, quantitative data on its efficacy, and standardized protocols for its evaluation.
Core Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and resisting osmotic stress.[1][2] Unlike many other antibiotics that target enzymatic processes, vancomycin's primary mode of action is the sequestration of its molecular target.[3]
The key steps in vancomycin's mechanism of action are as follows:
-
Binding to Peptidoglycan Precursors: The bacterial cell wall is composed of a mesh-like structure of peptidoglycan, which is formed from long chains of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG).[4][5] These chains are cross-linked by short peptides. Vancomycin specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the peptidoglycan precursors (Lipid II).[1][2][4]
-
Formation of a Stable Complex: Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through a series of five hydrogen bonds.[4] This binding creates a bulky physical obstruction on the peptidoglycan precursor.
-
Inhibition of Transglycosylation and Transpeptidation: The vancomycin-D-Ala-D-Ala complex sterically hinders the two key enzymes responsible for cell wall synthesis:
-
Transglycosylase: This enzyme is responsible for polymerizing the NAM-NAG subunits into long glycan chains. Vancomycin's presence on the precursor molecule prevents the transglycosylase from adding new subunits to the growing peptidoglycan chain.[4]
-
Transpeptidase: This enzyme catalyzes the cross-linking of the peptide side chains, which gives the cell wall its strength and rigidity. By binding to the D-Ala-D-Ala terminus, vancomycin prevents the transpeptidase from accessing its substrate, thereby inhibiting the formation of these crucial cross-links.[2][5]
-
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan synthesis results in a weakened and defective cell wall.[2] As the bacterium attempts to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.[1][2]
It is important to note that vancomycin is generally not effective against Gram-negative bacteria. This is due to the presence of an outer membrane in Gram-negative bacteria that is impermeable to the large and hydrophilic vancomycin molecule, preventing it from reaching its target in the periplasmic space.[4][5]
Mechanisms of Resistance
The emergence of vancomycin-resistant strains, particularly Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), poses a significant clinical challenge. The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target.
This is typically mediated by a cluster of genes (van genes), which encode enzymes that reprogram the synthesis of the peptidoglycan precursor. The most common mechanism involves the substitution of the terminal D-Ala with either D-Lactate (D-Lac) or D-Serine (D-Ser).[3]
-
D-Ala-D-Lac Substitution: This modification results in the loss of one of the five hydrogen bonds crucial for vancomycin binding and introduces steric hindrance, leading to a significant decrease in binding affinity.
-
D-Ala-D-Ser Substitution: This change also reduces the binding affinity of vancomycin, albeit to a lesser extent than the D-Ala-D-Lac substitution.
Quantitative Data
The efficacy of vancomycin is quantified through various in vitro tests, primarily Minimum Inhibitory Concentration (MIC) and time-kill assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Gram-Positive Bacterium | Vancomycin MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 | 1 | 1 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 | 2 |
| Staphylococcus epidermidis | 0.5 - 4 | 2 | 4 |
| Enterococcus faecalis (VSE) | 1 - 4 | 2 | 4 |
| Enterococcus faecium (VSE) | 1 - 4 | 2 | 4 |
| Streptococcus pneumoniae | ≤0.5 - 1 | 0.5 | 1 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Time-Kill Assay Data
Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent. The table below summarizes typical results for vancomycin against Staphylococcus aureus.
| Time (hours) | Log10 CFU/mL Reduction (vs. initial inoculum) |
| 0 | 0 |
| 4 | 1 - 2 |
| 8 | 2 - 3 |
| 24 | ≥ 3 |
Bactericidal activity is generally defined as a ≥ 3-log10 reduction in CFU/mL.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the vancomycin stock solution to well 1.
-
Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 106 CFU/mL.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 105 CFU/mL.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of vancomycin at which there is no visible growth (i.e., the first clear well).
Time-Kill Assay
Methodology:
-
Preparation of Bacterial Culture: Grow the test organism in CAMHB to the early to mid-logarithmic phase (approximately 106 CFU/mL).
-
Experimental Setup:
-
Prepare several flasks containing CAMHB with vancomycin at different multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a growth control flask with no vancomycin.
-
-
Inoculation: Inoculate each flask with the logarithmic phase bacterial culture to a final density of approximately 5 x 105 CFU/mL.
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto tryptic soy agar (B569324) plates.
-
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each vancomycin concentration and the growth control.
Conclusion
Vancomycin remains a cornerstone in the treatment of severe Gram-positive infections. Its unique mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, provides a robust bactericidal effect. Understanding this mechanism, along with the molecular basis of resistance, is crucial for the continued effective use of this important antibiotic and for the development of new therapeutic strategies to combat resistant pathogens. The standardized protocols provided herein are essential for the accurate in vitro assessment of vancomycin's activity and for monitoring the emergence of resistance.
References
- 1. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. ashp.org [ashp.org]
- 4. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectrum of Activity for Antimicrobial Agent-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Agent-2 is a novel investigational compound demonstrating significant inhibitory activity against a wide array of microbial pathogens. This document provides a comprehensive overview of its antimicrobial spectrum, detailing its efficacy against various bacterial and fungal species. The following sections present quantitative data from in vitro susceptibility studies, outline the experimental protocols used to generate this data, and visualize the agent's proposed mechanism of action and the general workflow for its evaluation.
Spectrum of Activity
The spectrum of an antimicrobial agent refers to the range of microorganisms it can effectively inhibit or kill.[1][2] this compound has demonstrated a broad-spectrum of activity, showing effectiveness against both Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.[1][3][4] The in vitro efficacy of this compound was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[5][6] The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[6][7]
Quantitative Susceptibility Data
The MIC values for this compound against various microorganisms are summarized in the tables below. These values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Strain | MIC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Enterococcus faecium (VRE) | ATCC 51559 | 4 |
| Gram-Negative | ||
| Escherichia coli | ATCC 25922 | 1 |
| Klebsiella pneumoniae | ATCC 700603 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 |
| Acinetobacter baumannii | ATCC 19606 | 4 |
| Neisseria gonorrhoeae | ATCC 49226 | 0.125 |
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 2 |
| Candida glabrata | ATCC 90030 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 8 |
Experimental Protocols
Accurate and reproducible determination of antimicrobial susceptibility is crucial for both clinical diagnostics and drug development.[7] The following protocols detail the methodologies used to ascertain the MIC values presented in this guide.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for quantitative antimicrobial susceptibility testing.[5][8]
3.1.1. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a non-selective agar (B569324) plate.[7]
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).[7]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][7]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
3.1.2. Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[5]
-
100 µL of each antimicrobial dilution is dispensed into the wells of a 96-well microtiter plate.
-
100 µL of the prepared inoculum is added to each well.
-
Plates are incubated at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]
Agar Dilution Method for MIC Determination
The agar dilution method is an alternative to broth dilution for determining MIC values.[9]
3.2.1. Plate Preparation:
-
A serial two-fold dilution of this compound is prepared.
-
Add 1 mL of each antimicrobial dilution to 19 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with varying antimicrobial concentrations.[7]
-
Pour the agar into sterile petri dishes and allow them to solidify.[7]
3.2.2. Inoculation and Incubation:
-
The inoculum is prepared as described in section 3.1.1.
-
A standardized volume of the bacterial suspension is applied to the surface of each agar plate.
-
Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth on the agar surface.[5]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a new antimicrobial agent is a critical aspect of its development.[10] this compound is hypothesized to interfere with a key bacterial signaling pathway, specifically a two-component signal transduction system (TCS).[11] TCSs are crucial for bacteria to sense and respond to their environment and are attractive targets for new antimicrobial drugs.[11]
Proposed Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action where this compound inhibits a bacterial two-component signaling pathway.
Caption: Proposed inhibition of a bacterial two-component signaling pathway by this compound.
Antimicrobial Drug Discovery and Evaluation Workflow
The discovery and development of new antimicrobial agents is a complex process.[12] The following diagram outlines a general workflow for the discovery and evaluation of a novel antimicrobial compound like this compound.[13]
Caption: General workflow for the discovery and development of a new antimicrobial agent.
References
- 1. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. grokipedia.com [grokipedia.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. microrao.com [microrao.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
- 10. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 12. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 13. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of an Antimicrobial Agent: A Technical Guide to the Structural Elucidation and Characterization of Teixobactin
A new frontier in the battle against antimicrobial resistance has been opened with the discovery of teixobactin (B611279), a novel antibiotic with a unique mechanism of action that shows no detectable resistance. This technical guide provides an in-depth overview of the structural elucidation and characterization of teixobactin, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Teixobactin, a cyclic depsipeptide, was isolated from a previously unculturable soil bacterium, Eleftheria terrae.[1] Its discovery has garnered significant attention due to its potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1] This guide details the multifaceted approach used to determine its complex structure and characterize its potent antimicrobial properties.
Structural Elucidation: A Multi-faceted Approach
The determination of teixobactin's intricate molecular architecture required a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₅N₁₅O₁₅ | [1] |
| Molar Mass | 1242.46 g/mol | [1] |
| Appearance | White powder | [2] |
| Solubility | Soluble in DMSO | [3] |
Spectroscopic and Crystallographic Data
Table 1: High-Resolution Mass Spectrometry Data for Leu¹⁰-teixobactin Analogue
| Ion | Experimental m/z | Theoretical m/z |
| [M+H]⁺ | 1201.724 | 1201.719 |
Table 2: Selected NMR Chemical Shifts (¹H and ¹³C) for Teixobactin in DPC Micelles
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-Me-D-Phe¹ | N-CH₃ | 2.58 | 32.5 |
| Hα | 4.85 | 60.1 | |
| L-Ile² | Hα | 4.12 | 59.8 |
| L-Ser³ | Hα | 4.45 | 57.2 |
| D-Gln⁴ | Hα | 4.28 | 54.9 |
| D-allo-Ile⁵ | Hα | 4.01 | 61.7 |
| L-Ile⁶ | Hα | 3.95 | 60.8 |
| L-Ser⁷ | Hα | 4.31 | 57.4 |
| D-Thr⁸ | Hα | 4.21 | 60.3 |
| L-Ala⁹ | Hα | 4.15 | 52.1 |
| L-allo-End¹⁰ | Hα | 4.38 | 55.3 |
| L-Ile¹¹ | Hα | 3.89 | 60.5 |
| Note: Complete NMR assignments have been deposited in the BioMagResBank (BMRB) under accession number 27478.[4] |
Table 3: X-ray Crystallography Data for N-Me-p-iodo-D-Phe¹,N-Me-D-Gln⁴,Lys¹⁰-teixobactin Analogue
| Parameter | Value |
| PDB ID | 6E00 |
| Resolution | 2.20 Å |
| Space Group | P1 |
| Unit Cell a (Å) | 25.13 |
| Unit Cell b (Å) | 31.05 |
| Unit Cell c (Å) | 37.54 |
| Unit Cell α (°) | 89.98 |
| Unit Cell β (°) | 89.99 |
| Unit Cell γ (°) | 89.99 |
| Data obtained for a crystalline analogue provides insight into the molecular packing and intermolecular interactions.[5] |
Antimicrobial Characterization
Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).
Table 4: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Analogues against various bacterial strains.
| Compound | S. aureus ATCC 29213 (µg/mL) | MRSA (µg/mL) | B. subtilis ATCC 6051 (µg/mL) | E. coli ATCC 10798 (µg/mL) |
| Teixobactin | 0.5 | 0.5 | 0.06 | >32 |
| Arg¹⁰-teixobactin | 0.06 | - | 0.06 | 8 |
| Lys¹⁰-teixobactin derivative 4 | - | 2-4 | - | - |
| Lys¹⁰-teixobactin derivative 5 | - | 2-4 | - | - |
| Note: MIC values can vary slightly depending on the specific assay conditions and the clinical isolate being tested.[2][6][7] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of teixobactin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the sequence of amino acids and the three-dimensional structure of teixobactin in solution.
Protocol:
-
Sample Preparation: A sample of purified teixobactin is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or in a buffer containing dodecylphosphocholine (B1670865) (DPC) micelles to mimic a membrane environment.[4]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 or 700 MHz).[4][7] This includes:
-
¹H NMR for initial proton signal identification.
-
¹³C NMR for carbon skeleton analysis.
-
COSY (Correlation Spectroscopy) to identify spin-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system of an amino acid.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, crucial for sequencing amino acids.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints for 3D structure calculation.
-
-
Data Analysis: The resulting spectra are processed and analyzed to assign all proton, carbon, and nitrogen signals to specific atoms in the molecule. The distance restraints from NOESY data are used in molecular modeling software to calculate the 3D structure of teixobactin.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of teixobactin.
Protocol:
-
Sample Preparation: A solution of purified teixobactin is prepared in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.[7] The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The mass spectrum will show a prominent peak for the protonated molecule ([M+H]⁺). The high-resolution measurement of this peak allows for the determination of the accurate mass, which is then used to calculate the most probable elemental formula.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of teixobactin required to inhibit the visible growth of a specific bacterium.
Protocol (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific density (typically 0.5 McFarland standard) in a suitable growth medium like Mueller-Hinton Broth (MHB).[6]
-
Serial Dilution of Teixobactin: A stock solution of teixobactin is serially diluted in MHB in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted teixobactin is inoculated with the prepared bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[6]
-
Determination of MIC: The MIC is determined as the lowest concentration of teixobactin at which there is no visible bacterial growth.[6]
Visualizing the Process and Mechanism
To better illustrate the complex processes involved in the discovery and action of teixobactin, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies suggest aggregation as one of the modes of action for teixobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of Antimicrobial Agent-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-2 is a synthetic broad-spectrum antimicrobial compound belonging to the fluoroquinolone class. Its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria makes it a subject of significant interest in drug development. This guide provides a comprehensive overview of the core in vitro methodologies used to characterize the antimicrobial properties of this agent, using ciprofloxacin (B1669076) as a well-documented proxy for data and protocols. The primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3] By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.[2][3]
This document details standardized protocols for determining key efficacy parameters, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, it outlines the Kirby-Bauer disk diffusion method for assessing susceptibility and the checkerboard assay for evaluating synergistic potential with other antimicrobial agents.
Mechanism of Action: Inhibition of Bacterial DNA Replication
The primary molecular targets of this compound are bacterial DNA gyrase and topoisomerase IV.[1][2][3]
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.[2][3]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter chromosomes following DNA replication, a critical step for cell division.[2][3]
This compound binds to the complex formed between these enzymes and the bacterial DNA. This stabilizes the complex and traps the enzymes, leading to double-strand breaks in the DNA.[2] The accumulation of these breaks is lethal to the bacterium, resulting in rapid cell death.[2] This targeted action provides selective toxicity against bacterial cells, as the agent binds to bacterial DNA gyrase with an affinity that is approximately 100 times greater than its affinity for the mammalian equivalent.[4]
Key Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to characterizing a new antimicrobial agent. The following sections detail the standardized protocols for essential assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[5][6]
Experimental Workflow:
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of a stock solution of this compound (at twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10.[5] Discard the final 100 µL from column 10.
-
Column 11 serves as the positive growth control (no agent), and column 12 as the sterility control (no bacteria).[6]
-
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.[5]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8]
-
-
Inoculation and Incubation:
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[5]
-
Within 15 minutes of standardization, inoculate each well (columns 1-11) with the bacterial suspension.[9]
-
Incubate the plate at 37°C for 18-24 hours in ambient air.[10]
-
-
Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test.
Detailed Protocol:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spread each aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Kirby-Bauer Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of antimicrobial susceptibility. It involves placing a paper disk impregnated with a known concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[8]
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.[7][11]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized suspension, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[11][12] This is typically done by swabbing in three different directions, rotating the plate 60 degrees between each streaking.[11]
-
Disk Application: Aseptically apply a paper disk containing a specified amount of this compound onto the surface of the inoculated MHA plate.[12]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[8]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[8][13] The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established standards.[13]
Quantitative Data Summary
The following tables summarize representative in vitro activity data for this compound (using ciprofloxacin data) against common Gram-negative and Gram-positive bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Escherichia coli (ATCC 25922) | Gram-Negative | 0.013 - 0.016 | [14][15] |
| Escherichia coli (Clinical Isolate) | Gram-Negative | 0.08 | [15] |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 0.5 | [16] |
| Staphylococcus aureus (MRSA) | Gram-Positive | 0.6 | [15] |
| Pseudomonas aeruginosa | Gram-Negative | 0.15 | [15] |
Table 2: Minimum Bactericidal Concentrations (MBC) and Zone of Inhibition Data
| Bacterial Strain | MBC (µg/mL) | Kirby-Bauer Zone of Inhibition (mm) | Reference |
| Escherichia coli | 0.01 - 0.5 | 22 - 24 | [17][18] |
| Staphylococcus aureus | 0.25 - 1.0 | 19 - 21 | [19] |
| Pseudomonas aeruginosa | 0.1 - 0.5 | Not Widely Reported | [18] |
Note: Zone of inhibition diameters can vary based on the specific disk concentration and testing standards used.
Synergy Testing: The Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and a beta-lactam).[20] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.
Logical Relationship for FIC Calculation:
Detailed Protocol:
-
Plate Setup: A 96-well plate is prepared where concentrations of this compound are serially diluted horizontally, and the second agent is serially diluted vertically.[20][21] This creates a matrix of wells containing unique concentration combinations of both drugs.
-
Inoculation and Incubation: The plate is inoculated and incubated as described for the standard MIC protocol.
-
Calculation: The FIC for each agent is calculated as the MIC of the agent in combination divided by the MIC of the agent alone.[21] The FIC index is the sum of the individual FICs.
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
This detailed guide provides the foundational knowledge and standardized protocols for the comprehensive in vitro evaluation of this compound, enabling robust and reproducible characterization for research and development purposes.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. emerypharma.com [emerypharma.com]
An In-depth Technical Guide to "Antimicrobial Agent-2" Resistance Mechanisms
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to "Antimicrobial agent-2," a novel synthetic antibiotic analogous to the fluoroquinolone class. The primary modes of resistance involve target site modifications, overexpression of multidrug efflux pumps, and the acquisition of resistance-conferring genes via mobile genetic elements.
Core Resistance Mechanisms
Resistance to this compound is multifactorial, often resulting from an accumulation of mutations and the acquisition of resistance genes. The three principal mechanisms identified are:
-
Target Site Modification: The primary targets of this compound are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4] Specific point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes—notably gyrA and parC—can significantly reduce the binding affinity of the drug, rendering it ineffective.[2][4][5][6][7] Generally, mutations in gyrA are the first step, conferring an initial level of resistance, while subsequent mutations in parC can lead to high-level resistance.[2][5][6]
-
Active Efflux Pump Overexpression: Gram-negative bacteria can actively remove this compound from the cell, preventing it from reaching its intracellular targets.[3][4] This is primarily accomplished by the AcrAB-TolC multidrug efflux pump, a member of the Resistance-Nodulation-Division (RND) family.[8][9][10] Overexpression of this pump, often due to mutations in regulatory genes like ramA or soxR, leads to a broad-spectrum, low-to-moderate level of resistance against this compound and other unrelated compounds.[11][12]
-
Plasmid-Mediated Resistance: Resistance can be acquired horizontally through the transfer of plasmids carrying specific resistance genes.[1][3][13][14] Key plasmid-mediated quinolone resistance (PMQR) genes include:
-
qnr genes: These genes produce pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory action of this compound.[1][3][13][15]
-
aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that is capable of modifying and inactivating this compound.[13][14][15]
-
qepA and oqxAB: These genes encode smaller, plasmid-borne efflux pumps that contribute to reduced drug accumulation.[13][14][15]
-
While PMQR genes typically confer only a low level of resistance, their presence can facilitate the selection of higher-level resistance mutations in the chromosome.[3][14]
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]
- 6. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Regulation of the AcrAB-TolC efflux pump in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of "Antimicrobial agent-2": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antimicrobial agent-2." The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. Accurate MIC determination is a cornerstone of antimicrobial research, crucial for assessing the potency of new compounds, monitoring resistance development, and guiding therapeutic strategies.
The methodologies outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results. This guide covers three principal methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Principle of Minimum Inhibitory Concentration (MIC) Testing
The fundamental principle of MIC testing is to expose a standardized population of a specific microorganism to a range of known concentrations of an antimicrobial agent in a defined in vitro environment. Following a specified incubation period, the presence or absence of microbial growth is determined. The lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.
Quality Control
Consistent and reliable MIC testing necessitates the use of quality control (QC) strains with known susceptibility profiles. These strains, typically sourced from recognized culture collections such as the American Type Culture Collection (ATCC), are tested in parallel with the experimental organisms. The resulting MIC values for the QC strains must fall within established acceptable ranges to validate the test results.
Data Presentation: Quality Control Ranges
The following table provides examples of acceptable MIC quality control ranges for commonly used reference strains as specified by the Clinical and Laboratory Standards Institute (CLSI). It is imperative to consult the latest CLSI M100 document for the most current and comprehensive QC tables.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Ampicillin | 2 - 8 |
| Ciprofloxacin | 0.004 - 0.016 | |
| Gentamicin | 0.25 - 1 | |
| Staphylococcus aureus ATCC® 29213 | Oxacillin | 0.12 - 0.5 |
| Vancomycin | 0.5 - 2 | |
| Linezolid | 1 - 4 | |
| Pseudomonas aeruginosa ATCC® 27853 | Ceftazidime | 1 - 4 |
| Meropenem | 0.25 - 1 | |
| Tobramycin | 0.25 - 1 |
Experimental Protocols
Protocol 1: Broth Microdilution Method
The broth microdilution method is a widely used technique that involves testing a microorganism's susceptibility to a range of antimicrobial concentrations in a liquid growth medium within a 96-well microtiter plate.
Materials:
-
"this compound"
-
Test microorganism(s) and QC strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of "this compound" in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations. In the microtiter plate, this is typically done by adding 100 µL of broth to all wells except the first column. 200 µL of the highest concentration of the agent is added to the first well of each row. Then, 100 µL is transferred from the first well to the second, mixed, and this process is repeated across the plate to the tenth well, from which 100 µL is discarded. This creates a gradient of concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control well) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.
-
The growth control well should be turbid, and the sterility control well should be clear.
-
The MIC for the QC strain must be within the acceptable range to validate the experiment.
-
Troubleshooting:
-
Inconsistent MICs: Often due to inaccurate inoculum density. Ensure proper standardization to the 0.5 McFarland standard.
-
Skipped wells (growth at a higher concentration and no growth at a lower one): May indicate contamination or pipetting errors. Repeat the assay with careful aseptic technique.
-
No growth in the growth control well: Could be due to an inactive inoculum or improper incubation conditions.
Application Notes and Protocols for Colistin ("Antimicrobial agent-2") in Clinical Microbiology
Introduction
Colistin (B93849), also known as polymyxin (B74138) E, is a polypeptide antibiotic that has regained significant attention as a last-resort therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its potent bactericidal activity and unique mechanism of action make it a crucial tool in the clinical microbiology laboratory for both susceptibility testing and research into novel antimicrobial strategies.[3] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with Colistin.
Mechanism of Action
Colistin exerts its bactericidal effect by targeting the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][4] The cationic colistin molecule electrostatically interacts with the anionic lipid A component of LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane.[1][5] This disruption leads to increased permeability of the outer membrane, leakage of intracellular contents, and ultimately, cell death.[1][4]
Application Note 1: Antimicrobial Susceptibility of Colistin
Accurate determination of the Minimum Inhibitory Concentration (MIC) of Colistin is critical for clinical decision-making and for research purposes. Broth microdilution (BMD) is the recommended gold standard method for colistin susceptibility testing.[6][7]
Quantitative Data: Colistin MIC Values
The following table summarizes the typical MIC ranges for Colistin against key multidrug-resistant Gram-negative pathogens.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (EUCAST/CLSI) (µg/mL) |
| Acinetobacter baumannii | 1 | 2 | ≤2 (Susceptible), ≥4 (Resistant) |
| Pseudomonas aeruginosa | 1.0 | 1.5 - 3.0 | ≤2 (Susceptible), ≥4 (Resistant) |
| Klebsiella pneumoniae | 0.5 - 1 | 2 - 16 | ≤2 (Susceptible), ≥4 (Resistant) |
Data compiled from multiple sources. MIC values can vary based on geographic location and specific strains.[8][9][10][11][12][13]
Application Note 2: Mechanisms of Colistin Resistance
The primary mechanism of acquired resistance to colistin involves the modification of the lipid A moiety of LPS, which reduces its net negative charge and thereby decreases its affinity for colistin.[14][15] This modification is often mediated by the activation of two-component signal transduction systems, primarily PhoP/PhoQ and PmrA/PmrB.[16][17][18] Mutations in these systems, or in their negative regulators like mgrB, can lead to the constitutive expression of operons (e.g., arnBCADTEF) responsible for adding phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[18][19][20]
Caption: A general experimental workflow for evaluating a new antimicrobial agent.
Colistin remains an indispensable antimicrobial agent for combating infections caused by MDR Gram-negative pathogens. The protocols and data presented here provide a framework for researchers and drug development professionals to accurately assess its activity, investigate mechanisms of resistance, and explore synergistic combinations. Adherence to standardized methodologies, particularly for susceptibility testing, is paramount for both clinical and research applications.
References
- 1. Colistin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Clinical Validation of SensiTest Colistin, a Broth Microdilution-Based Method To Evaluate Colistin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends of Colistin MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of colistin susceptibility among Klebsiella pneumoniae isolates by broth microdilution and colistin agar test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Susceptibility Testing of Colistin for Acinetobacter baumannii: How Far Are We from the Truth? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colistin Resistance in Healthcare: Mechanisms and Management - Be part of the knowledge - ReachMD [reachmd.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Evolution to Colistin Resistance by PmrB Sensor Kinase Mutation in KPC-Producing Klebsiella pneumoniae Is Associated with Low-Dosage Colistin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Investigation of the Signal Transduction Pathways Controlling Colistin Resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteomic Investigation of the Signal Transduction Pathways Controlling Colistin Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Current Update on Intrinsic and Acquired Colistin Resistance Mechanisms in Bacteria [frontiersin.org]
Application Notes and Protocols for Testing "Antimicrobial Agent-2" in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of a novel investigational antimicrobial agent, designated here as "Antimicrobial agent-2," using established animal models. The protocols detailed below cover essential efficacy, pharmacokinetic, and safety studies designed to generate robust data for regulatory submissions and to inform clinical trial design.
Efficacy Testing in Murine Infection Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of an antimicrobial agent. The choice of model should be guided by the intended clinical indication for "this compound." Murine models are widely used due to their genetic tractability, cost-effectiveness, and the availability of well-characterized strains.[1]
Murine Pneumonia Model
This model is essential for evaluating antimicrobials intended to treat respiratory tract infections.[2][3][4]
Protocol 1: Induction of Bacterial Pneumonia and Efficacy Assessment
-
Animal Selection: Use 6-8 week old, female BALB/c or C57BL/6 mice.[3]
-
Bacterial Strain and Inoculum Preparation:
-
Select a relevant respiratory pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae, Pseudomonas aeruginosa).[2][3]
-
Culture the bacteria in an appropriate broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.[3]
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL). Confirm the concentration by serial dilution and plating.[3]
-
-
Induction of Pneumonia:
-
Anesthetize the mice (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).[3]
-
Induce infection via intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).[3]
-
-
Treatment with this compound:
-
Initiate treatment at a clinically relevant time point post-infection (e.g., 2-4 hours).
-
Administer "this compound" via a clinically relevant route (e.g., intravenous, oral gavage, subcutaneous).
-
Include a vehicle control group and a positive control group (an established antibiotic).
-
-
Endpoint Analysis (e.g., 24-48 hours post-infection):
-
Bacterial Load in Lungs: Aseptically harvest the lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.[3]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to assess inflammatory cell influx (cytology) and cytokine levels (e.g., ELISA).[3]
-
Histopathology: Fix one lung lobe in 10% neutral buffered formalin for sectioning and staining (e.g., Hematoxylin and Eosin - H&E) to evaluate tissue damage and inflammation.[5][6]
-
Survival Studies: Monitor a separate cohort of animals for a defined period (e.g., 7 days) to assess the impact of treatment on survival.
-
Table 1: Quantitative Efficacy Endpoints in Murine Pneumonia Model
| Endpoint | Measurement Unit | Purpose |
| Lung Bacterial Load | Log10 CFU/gram of tissue | Primary measure of antimicrobial activity |
| BAL Fluid Cell Count | Cells/mL | Quantify inflammatory cell infiltration |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in BAL Fluid | pg/mL | Assess the anti-inflammatory effect |
| Histopathology Score | Semi-quantitative score | Evaluate the extent of lung injury |
| Survival Rate | Percentage | Determine the overall therapeutic benefit |
Neutropenic Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of antimicrobials against localized soft tissue infections and is particularly useful for pharmacokinetic/pharmacodynamic (PK/PD) studies.[7][8][9]
Protocol 2: Induction of Thigh Infection and Efficacy Assessment
-
Animal Selection and Immunosuppression:
-
Bacterial Strain and Inoculum Preparation:
-
Induction of Thigh Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.[8]
-
-
Treatment with this compound:
-
Initiate treatment 2 hours post-infection.[8]
-
Administer "this compound" via the desired route.
-
Include vehicle and positive control groups.
-
-
Endpoint Analysis (24 hours post-infection):
-
Bacterial Load in Thigh Muscle: Aseptically harvest the thigh muscle, weigh it, homogenize it in sterile PBS, and perform serial dilutions for CFU enumeration.[8]
-
Table 2: Quantitative Efficacy Endpoints in Neutropenic Thigh Infection Model
| Endpoint | Measurement Unit | Purpose |
| Thigh Bacterial Load | Log10 CFU/gram of tissue | Primary measure of antimicrobial efficacy |
| Change in Body Weight | Percentage | General indicator of animal health |
| Clinical Scores | Semi-quantitative score | Assess mobility and overall well-being |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of "this compound" is crucial for designing effective dosing regimens.[10][11]
Protocol 3: Pharmacokinetic Analysis in Mice
-
Animal Selection: Use healthy, uninfected mice of the same strain as in the efficacy studies.
-
Drug Administration: Administer a single dose of "this compound" via the intended clinical route.
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via retro-orbital or tail vein sampling.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
For lung infections, collection of epithelial lining fluid (ELF) via bronchoalveolar lavage can provide valuable information on drug penetration to the site of infection.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of "this compound" in plasma and other relevant matrices.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Safety and Toxicology Testing
Acute toxicity studies are necessary to determine the potential for adverse effects following a single or short-term exposure to "this compound."[12]
Protocol 4: Acute Toxicity Study in Rodents
-
Animal Selection: Use two mammalian species, typically rats and mice.
-
Dose Administration:
-
Administer "this compound" as a single dose via the intended clinical route and intravenously.
-
Use a dose-escalation design with multiple dose groups.[12]
-
A "limit test" can be performed at a high dose (e.g., 2000 or 5000 mg/kg) if low toxicity is expected.
-
-
Observation Period:
-
Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and adverse reactions for 14 days.[12]
-
-
Endpoint Analysis:
-
Clinical Observations: Record all signs of toxicity, their onset, duration, and severity.
-
Body Weight: Measure body weight prior to dosing and at regular intervals during the observation period.[12]
-
Gross Necropsy: At the end of the study, perform a complete gross necropsy on all animals to identify any macroscopic abnormalities in organs and tissues.[12]
-
Histopathology: For animals in the high-dose and control groups, and for any animals that die during the study, collect organs for histopathological examination.
-
Table 4: Endpoints for Acute Toxicity Study
| Endpoint | Assessment |
| Mortality | Number of deaths per dose group |
| Clinical Signs | Observations of behavior, appearance, etc. |
| Body Weight Changes | Measurement over the 14-day period |
| Gross Pathology | Macroscopic examination of organs at necropsy |
| Histopathology | Microscopic examination of tissues |
Potential Immunomodulatory Effects and Signaling Pathways
Several classes of antibiotics are known to exert immunomodulatory effects independent of their antimicrobial activity.[2] These effects can influence the host's inflammatory response to infection.
Macrolides, Tetracyclines, and Fluoroquinolones have been shown to modulate key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. Tetracyclines can also inhibit the NLRP3 inflammasome, which is involved in the processing of IL-1β and IL-18.
By following these detailed application notes and protocols, researchers can generate a comprehensive preclinical data package for "this compound," providing a solid foundation for its further development and potential clinical application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 3. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Could β-Lactam Antibiotics Block Humoral Immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Could β-Lactam Antibiotics Block Humoral Immunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells. | Semantic Scholar [semanticscholar.org]
- 11. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 12. Immunomodulation by Tetracyclines in the Critically Ill: An Emerging Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assaying "Antrimicrobial agent-2" Activity in Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2][3] This biofilm mode of growth provides bacteria with significant protection from environmental stresses, host immune responses, and, most notably, antimicrobial agents.[1][2][3] Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[4] This increased resistance is a multifactorial phenomenon, stemming from the physical barrier of the EPS matrix, altered metabolic states of the embedded bacteria, and the expression of resistance-related genes.[1][2][3][5]
The evaluation of novel antimicrobial agents, such as "Antimicrobial agent-2," requires specialized assays that can accurately assess their efficacy against these resilient biofilm structures. Standard antimicrobial susceptibility tests, which measure the minimum inhibitory concentration (MIC) for planktonic bacteria, often fail to predict the effectiveness of a compound against biofilms.[6][7] Therefore, robust and reproducible biofilm-specific assays are crucial for the development of new therapies to combat biofilm-associated infections.
This document provides detailed protocols for a suite of in vitro assays designed to quantify the activity of "this compound" against bacterial biofilms. These methods encompass the evaluation of biofilm inhibition, eradication, and the impact on cell viability within the biofilm structure.
Key Pharmacodynamic Parameters for Biofilm Assays
Several key parameters are used to quantify the activity of antimicrobial agents against biofilms[4][6]:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[4]
-
Biofilm Bactericidal Concentration (BBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (e.g., 3-log10) in the number of viable cells in a pre-formed biofilm.[4]
-
Biofilm Prevention Concentration (BPC): The concentration of an antimicrobial agent that prevents the initial attachment of bacteria to a surface.[4][6]
Experimental Protocols
Biofilm Formation Assay
This initial step is fundamental for all subsequent antimicrobial activity assays.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Incubator
Protocol:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium at 37°C.[8][10]
-
Adjust the bacterial suspension to a concentration of 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension 1:100 in fresh growth medium.[9]
-
Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate.[8][10] Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[9][10]
Quantification of Biofilm Biomass (Crystal Violet Assay)
The Crystal Violet (CV) assay is a simple and widely used method to quantify the total biomass of a biofilm.[11]
Materials:
-
Biofilms grown in a 96-well plate
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Gently aspirate the planktonic bacteria from the wells of the biofilm plate.[10]
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.[10]
-
Fix the biofilms by air-drying or by heating at 60°C for 1 hour.[10]
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[12]
-
Remove the Crystal Violet solution and wash the wells three to four times with distilled water.[12]
-
Dry the plate completely.[12]
-
Solubilize the bound Crystal Violet by adding 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well.[9][10][12]
-
Incubate for 10-15 minutes at room temperature.[12]
-
Transfer 150 µL of the solubilized Crystal Violet solution to a new flat-bottom 96-well plate.[12]
-
Measure the absorbance at 550-595 nm using a microplate reader.[10][12]
Assessment of Biofilm Metabolic Activity (XTT Assay)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[11][13][14]
Materials:
-
Biofilms grown in a 96-well plate
-
XTT solution
-
Menadione (B1676200) solution
-
PBS
-
Microplate reader
Protocol:
-
Gently remove the planktonic bacteria from the wells.
-
Wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions. A common preparation involves mixing XTT and menadione solutions immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells.
-
Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.[15]
-
After incubation, gently mix the contents of the wells.
-
Measure the absorbance of the formazan (B1609692) product at 450-490 nm using a microplate reader.[13]
Determination of Viable Cell Counts (CFU Assay)
This method determines the number of viable bacteria within the biofilm by disrupting the biofilm and plating the resulting cell suspension.
Materials:
-
Biofilms grown in a 96-well plate or on other surfaces
-
PBS or saline solution
-
Sonicator or vortex mixer
-
Appropriate agar (B569324) plates
-
Incubator
Protocol:
-
Carefully remove the planktonic bacteria and wash the biofilms with PBS.
-
Add a known volume of PBS (e.g., 200 µL) to each well.
-
Disrupt the biofilms by sonication or vigorous vortexing to release the embedded bacteria.[16][17] Sonication parameters (e.g., time, power) should be optimized to ensure biofilm disruption without significant cell death.[17][18]
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) to determine the viable bacterial load in the original biofilm.[16]
Visualization of Biofilm Structure and Viability (Confocal Laser Scanning Microscopy)
Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of the biofilm structure and can differentiate between live and dead cells using fluorescent stains.[19]
Materials:
-
Biofilms grown on a suitable transparent surface (e.g., glass coverslips, chamber slides)
-
Fluorescent stains for live/dead cell discrimination (e.g., SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Protocol:
-
Grow biofilms on a CLSM-compatible surface.
-
Gently wash the biofilms with PBS to remove planktonic cells.
-
Treat the biofilms with "this compound" at various concentrations for the desired duration.
-
Stain the biofilms with a live/dead staining kit according to the manufacturer's protocol. Typically, live bacteria are stained green, and dead bacteria are stained red.[20]
-
Visualize the stained biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in response to treatment with "this compound".[20][21]
Data Presentation
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of "this compound"
| Bacterial Strain | Growth Medium | MBIC50 (µg/mL) | MBIC90 (µg/mL) |
| Staphylococcus aureus ATCC 29213 | TSB + 1% Glucose | 16 | 32 |
| Pseudomonas aeruginosa PAO1 | LB | 64 | 128 |
| Escherichia coli ATCC 25922 | M9 Minimal Medium | 32 | 64 |
MBIC50/90: The concentration of "this compound" that inhibits biofilm formation by 50% or 90%, respectively, as determined by the Crystal Violet assay.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of "this compound"
| Bacterial Strain | Biofilm Age (hours) | MBEC (µg/mL) | Log Reduction in Viable Cells (at MBEC) |
| Staphylococcus aureus ATCC 29213 | 24 | 128 | > 3 |
| Pseudomonas aeruginosa PAO1 | 48 | 512 | > 3 |
| Escherichia coli ATCC 25922 | 24 | 256 | > 3 |
MBEC: The concentration of "this compound" required to achieve a >99.9% (3-log) reduction in viable cells within a pre-formed biofilm, as determined by CFU assay.
Visualizations
Caption: Workflow for evaluating "this compound" against biofilms.
Caption: Signaling pathways contributing to biofilm resistance.
References
- 1. Mechanisms of biofilm resistance to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biofilm and Antimicrobial Resistance: Mechanisms, Implications, and Emerging Solutions [mdpi.com]
- 3. liabjournal.com [liabjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial susceptibility testing in biofilm-growing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Antimicrobial susceptibility testing in biofilm-growing bacteria. | Semantic Scholar [semanticscholar.org]
- 8. Protocols · Benchling [benchling.com]
- 9. static.igem.org [static.igem.org]
- 10. Crystal violet assay [bio-protocol.org]
- 11. Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm | MDPI [mdpi.com]
- 12. Crystal violet biomass assays [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Improved Detection of Biofilm-formative Bacteria by Vortexing and Sonication: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of sonication with chemical biofilm dislodgement methods using chelating and reducing agents: Implications for the microbiological diagnosis of implant associated infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Synergy of Antimicrobial Agent-2 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, utilizing two or more antimicrobial agents, is a promising strategy to overcome resistance, enhance therapeutic efficacy, and reduce the likelihood of developing further resistance. This document provides detailed application notes and protocols for assessing the synergistic potential of a novel investigational antibiotic, "Antimicrobial agent-2," when used in combination with other established antibiotics.
The primary objective of synergy testing is to determine whether the combined effect of two antimicrobial agents is greater than the sum of their individual effects.[1] Such interactions can be classified as synergistic, additive (or indifferent), or antagonistic.[2] Understanding these interactions is crucial for the rational design of effective combination therapies.
This guide outlines two of the most widely used in vitro methods for synergy testing: the Checkerboard Assay and the Time-Kill Assay .[3][4] These methods provide quantitative data to characterize the nature and extent of the interaction between this compound and other antibiotics.
Methods for Synergy Assessment
Several methods are employed to assess antimicrobial synergy in vitro. The most common techniques include:
-
Checkerboard Dilution Assays: These assays measure the inhibitory activity of antibiotic combinations and are widely used for screening synergistic interactions.[4][5][6]
-
Time-Kill Curve Methods: These dynamic methods assess the bactericidal or bacteriostatic activity of antibiotic combinations over time.[3][7][8]
-
E-test Based Methods: This method utilizes antibiotic gradient strips to determine the minimum inhibitory concentration (MIC) and can be adapted for synergy testing.[7][9][10]
This document will focus on the detailed protocols for the Checkerboard and Time-Kill assays.
Data Presentation: Interpreting Synergy
The interaction between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the MIC of each drug alone and in combination.[2][11][12]
FICI Calculation:
The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) for each drug in a combination that inhibits microbial growth.[9][13]
-
FIC of Drug A (this compound): (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Partner Antibiotic): (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FICI value is summarized in the table below.
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
| Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[2][6][11][14][15] |
Experimental Protocols
Protocol 1: Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the in vitro synergy of two antimicrobial agents.[4][5][6]
Materials:
-
This compound (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial isolate(s) to be tested
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]
-
Sterile 96-well microtiter plates[5]
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).[2]
-
Column 11 should contain serial dilutions of the partner antibiotic alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.[2]
-
Well H12 should serve as a growth control (no antibiotic).[2]
-
-
Inoculate the Plate:
-
Add the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[6]
-
-
Read Results:
-
Determine the MIC of each antibiotic alone and the MIC of each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis:
-
Calculate the FICI for each well that shows no growth using the formula described above.
-
The FICI for the combination is the lowest FICI value obtained.
-
Interpret the results based on the FICI values in Table 1.
Protocol 2: Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing by antimicrobial agents alone and in combination.[3][8]
Materials:
-
This compound
-
Partner antibiotic
-
Bacterial isolate(s)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for performing viable counts (e.g., spiral plater or manual plating)
-
Agar (B569324) plates
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare a mid-logarithmic phase bacterial culture with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[7]
-
-
Set up Test Conditions:
-
Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Partner antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)
-
Combinations of this compound and the partner antibiotic at various concentrations (e.g., 0.5x MIC of each).[3]
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks in a shaking incubator at 35-37°C.
-
Collect aliquots for viable counts at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[7]
-
-
Determine Viable Counts:
-
Perform serial dilutions of the collected samples and plate them onto agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
-
Indifference is defined as a < 2 log10 change in CFU/mL by the combination compared with the most active single agent.[7]
-
Antagonism is defined as a ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
Visualizations
Caption: Workflow for Antimicrobial Synergy Assessment.
Caption: Interpretation of FICI Values.
References
- 1. journals.asm.org [journals.asm.org]
- 2. emerypharma.com [emerypharma.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 9. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
Application Notes and Protocols for Antimicrobial Agent-2 in the Treatment of Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial agent-2, identified as compound V-a, is a novel broad-spectrum antimicrobial agent belonging to the coumarin (B35378) thiazole (B1198619) class of molecules.[1] Preclinical data indicate its potent activity against a range of Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its multifaceted mechanism of action, which involves disruption of the bacterial cell membrane, inhibition of DNA replication, and induction of reactive oxygen species (ROS), makes it a promising candidate for further investigation and development.[1][4] These application notes provide a summary of its antimicrobial efficacy and detailed protocols for key experimental assessments.
Data Presentation
The antimicrobial activity of this compound (compound V-a) has been evaluated against several multidrug-resistant pathogens. The following tables summarize the available quantitative data for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (compound V-a) against Multidrug-Resistant Bacteria
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 1[1] |
| Enterococcus faecalis | - | 12.5 |
| Achromobacter xylosoxidans | - | 25 |
| Escherichia coli | - | >50 |
| Pseudomonas aeruginosa | - | >50 |
*Data for closely related coumarin-thiazole derivatives; specific data for compound V-a against these strains is not yet published.[5]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound (compound V-a)
| Bacterial Strain | Resistance Profile | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 2 | 2 |
*Representative data for bactericidal activity of coumarin thiazoles against Gram-positive bacteria. A ratio of ≤4 is indicative of bactericidal activity.[6][7]
Mechanism of Action
This compound exhibits a multi-targeted mechanism of action against susceptible bacteria.[1][4] This includes:
-
Cell Membrane Damage: It disrupts the integrity of the bacterial cell membrane, leading to the leakage of intracellular components such as proteins.[1]
-
DNA Interaction: The agent can intercalate with bacterial DNA, thereby blocking replication and inhibiting bacterial growth.[1][6]
-
Induction of Reactive Oxygen Species (ROS): It promotes the generation of harmful ROS within the bacterial cell, leading to oxidative stress and cell death.[1]
These multifaceted actions contribute to its potent antimicrobial effect and may reduce the likelihood of resistance development.[1]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][6][8]
Materials:
-
This compound (compound V-a)
-
Test microorganism (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial agent dilutions.
-
Include a growth control (inoculum without antimicrobial agent) and a sterility control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.[9][10][11]
Materials:
-
MIC plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).
-
Protocol 3: Anti-Biofilm Activity Assay using Crystal Violet
This method quantifies the ability of this compound to inhibit biofilm formation.[1][12][13]
Materials:
-
This compound
-
Test microorganism
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with a standardized bacterial suspension in TSB with glucose.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance in the presence of the agent indicates inhibition of biofilm formation.
-
Protocol 4: Assessment of Bacterial Membrane Damage
This protocol uses fluorescent dyes to assess membrane integrity.
Materials:
-
This compound
-
Test microorganism
-
SYTO 9 and Propidium Iodide (PI) fluorescent stains (e.g., from a LIVE/DEAD BacLight™ kit)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the test microorganism to the mid-logarithmic phase.
-
Treat the bacterial suspension with different concentrations of this compound for a specified time.
-
-
Staining:
-
Add a mixture of SYTO 9 and PI to the treated and untreated bacterial suspensions according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
SYTO 9 stains all bacteria (live and dead) green, while PI only enters bacteria with damaged membranes, staining them red.
-
Visualize the stained bacteria using a fluorescence microscope or quantify the proportion of live and dead cells using a flow cytometer. An increase in red fluorescence indicates membrane damage.
-
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to detect the intracellular generation of ROS.
Materials:
-
This compound
-
Test microorganism
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Bacterial Culture and Loading with Probe:
-
Grow the test microorganism to the mid-logarithmic phase.
-
Wash the cells and resuspend them in PBS containing DCFH-DA.
-
Incubate for 30-60 minutes to allow the probe to enter the cells.
-
-
Treatment and Measurement:
-
Wash the cells to remove the extracellular probe and resuspend them in fresh PBS.
-
Treat the cells with various concentrations of this compound.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points. An increase in fluorescence indicates the oxidation of DCFH-DA by intracellular ROS.
-
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. Two-component signal transduction as potential drug targets in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Crystal violet assay [bio-protocol.org]
- 13. ableweb.org [ableweb.org]
Application Notes & Protocols: Rapid Susceptibility Testing for Antimicrobial Agent-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antimicrobial resistance necessitates the development of rapid and accurate antimicrobial susceptibility testing (AST) methods. Timely results from AST can significantly improve patient outcomes, reduce healthcare costs, and curtail the spread of resistant pathogens.[1][2][3] This document provides detailed application notes and protocols for the development of rapid diagnostic tests for susceptibility to "Antimicrobial agent-2," a novel synthetic antibiotic targeting bacterial protein synthesis.
"this compound" exerts its bactericidal effect by binding to the 50S ribosomal subunit, thereby inhibiting peptide bond formation. Resistance to this agent is primarily associated with enzymatic modification of the ribosomal target site. These application notes will explore both phenotypic and genotypic approaches for rapid AST.
Data Presentation: Comparison of Rapid AST Methods
The selection of a rapid AST method depends on various factors including turnaround time, accuracy, cost, and the specific clinical need. Below is a summary of quantitative data for different rapid AST technologies that can be adapted for "this compound".
| Technology | Principle | Average Turnaround Time | Concordance with Broth Microdilution (BMD) | Advantages | Disadvantages |
| MALDI-TOF MS-based AST | Detects changes in bacterial proteomic profiles or antibiotic degradation after short incubation.[4][5][6] | 2 - 6 hours[7] | 90 - 98% | High throughput, provides species identification. | Indirect measure of susceptibility, may require specialized databases. |
| Real-Time PCR (qPCR) | Detects and quantifies resistance genes.[8][9][10] | 1 - 3 hours[10] | >95% for known resistance genes | Very rapid, high sensitivity and specificity.[8][10] | Only detects known resistance mechanisms, does not provide MIC.[9] |
| Microfluidics-based AST | Monitors bacterial growth in the presence of antibiotics in micro-scale volumes.[6][11][12] | 2 - 4 hours[12] | 95 - 99% | Provides MIC values, requires small sample volumes.[12] | Can be complex to set up, may have lower throughput. |
| Imaging-based AST | Automated microscopy to visualize and quantify bacterial growth or morphological changes.[13] | 30 minutes - 4 hours[13] | ~91%[13] | Very rapid, can detect changes in cell morphology.[13] | May be affected by debris in clinical samples, lower throughput. |
| ATP Bioluminescence Assay | Measures bacterial ATP levels as an indicator of metabolic activity and viability.[14] | 2 hours[14] | ~91%[14] | Rapid, simple workflow. | Indirect measure, can be affected by non-bacterial ATP. |
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of "this compound" and the corresponding resistance mechanism.
References
- 1. Frontiers | Rapid Antimicrobial Susceptibility Testing Methods for Blood Cultures and Their Clinical Impact [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. xhyxzz.pumch.cn [xhyxzz.pumch.cn]
- 5. Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modern Tools for Rapid Diagnostics of Antimicrobial Resistance [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Progress on the development of rapid methods for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeted Delivery of Antimicrobial Agent-V
These application notes provide an overview and detailed protocols for the development and evaluation of targeted delivery systems for "Antimicrobial Agent-V," a glycopeptide antibiotic. The focus is on nanoparticle and liposomal carriers designed to enhance therapeutic efficacy, improve bioavailability, and reduce off-target side effects.[1][2]
Application Note 1: Polymeric Nanoparticle-Based Delivery System
Polymeric nanoparticles (NPs) serve as versatile carriers for antimicrobial agents.[3] They can protect the encapsulated drug from degradation, offer controlled and sustained release, and can be surface-functionalized for targeted delivery to infection sites, thereby overcoming certain bacterial resistance mechanisms.[3][4][5] This section outlines the synthesis and characterization of NPs loaded with Antimicrobial Agent-V.
Data Presentation: Nanoparticle Formulation & Efficacy
The following table summarizes key quantitative parameters for different polymeric nanoparticle formulations designed for the delivery of Antimicrobial Agent-V.
| Formulation ID | Polymer Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | MIC vs. S. aureus (µg/mL) |
| VAN-PLGA-01 | PLGA | 215 ± 10 | -18.5 ± 2.1 | 65.2 ± 4.5 | 6.1 ± 0.5 | 1.0 |
| VAN-PLGA-02 | PLGA-PEG | 230 ± 12 | -12.1 ± 1.8 | 61.7 ± 3.9 | 5.8 ± 0.4 | 1.0 |
| VAN-CS-01 | Chitosan | 180 ± 15 | +25.3 ± 2.5 | 78.4 ± 5.1 | 8.2 ± 0.7 | 0.5 |
| Free Agent-V | - | - | - | - | - | 2.0 |
Data are presented as mean ± standard deviation.
Experimental Workflow: Nanoparticle Synthesis & Characterization
The diagram below illustrates the general workflow for synthesizing and evaluating Antimicrobial Agent-V-loaded polymeric nanoparticles.
Caption: Workflow for polymeric nanoparticle synthesis and analysis.
Protocol: Synthesis of Agent-V Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
Principle: This method involves creating an oil-in-water (o/w) emulsion.[6] The polymer and drug are dissolved in an organic solvent (oil phase), which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently evaporated, leading to the formation of solid nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Antimicrobial Agent-V (e.g., Vancomycin)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer, Probe sonicator, Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of Antimicrobial Agent-V in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form a stable o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Transfer the resulting nanoparticle suspension to centrifuge tubes. Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant. Resuspend the nanoparticle pellet in DI water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Final Product: Resuspend the final pellet in a small volume of DI water for immediate characterization or lyophilize for long-term storage.
Characterization:
-
Encapsulation Efficiency (EE%): Quantify the amount of non-encapsulated Agent-V in the supernatant from the first centrifugation step using UV-Vis spectroscopy.
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (DL%): Weigh a known amount of lyophilized nanoparticles and dissolve them in a suitable solvent to release the drug. Quantify the drug amount.
-
DL% = [Mass of Drug in NPs / Total Mass of NPs] x 100
-
Application Note 2: Liposomal Delivery System
Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7] They are biocompatible and can be engineered to create "stealth" carriers (e.g., using PEGylation) that evade the immune system and target infection sites.[2][8]
Data Presentation: Liposomal Formulation & Characteristics
The table below provides a comparison of different liposomal formulations for Antimicrobial Agent-V.
| Formulation ID | Lipid Composition | Size (nm) | PDI | Encapsulation Efficiency (%) | 24h Release in PBS (%) |
| LIPO-V-1 | DPPC:Cholesterol | 155 ± 8 | 0.18 | 45.3 ± 3.2 | 35.8 ± 2.9 |
| LIPO-V-2 | DPPC:Cholesterol:DSPE-PEG | 168 ± 9 | 0.15 | 41.8 ± 2.8 | 28.4 ± 2.5 |
| LIPO-V-3 | DSPC:Cholesterol | 149 ± 7 | 0.19 | 52.1 ± 4.1 | 25.1 ± 2.2 |
PDI: Polydispersity Index; DPPC: Dipalmitoylphosphatidylcholine; DSPC: Distearoylphosphatidylcholine; Cholesterol; DSPE-PEG: Distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]
Targeting Mechanism: Liposome-Bacteria Interaction
This diagram illustrates how a functionalized liposome (B1194612) can target and deliver its antimicrobial payload to a bacterial cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Drug Delivery to Combat Antibacterial Drug Resistance: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. Nanoparticles for Antimicrobial Agents Delivery—An Up-to-Date Review [mdpi.com]
- 4. Recent Advances in Antimicrobial Nano-Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
Troubleshooting & Optimization
troubleshooting "Antimicrobial agent-2" solubility issues in vitro
Technical Support Center: Antimicrobial Agent-2
Disclaimer: "this compound" is a placeholder name for a representative poorly soluble antimicrobial compound. The data and protocols provided are illustrative and based on common issues encountered with hydrophobic molecules in in vitro settings. Researchers should always optimize conditions for their specific compound and experimental system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general solubility properties of this compound?
This compound is a hydrophobic molecule with low aqueous solubility, which can present challenges in experimental assays. Its physicochemical properties are key to understanding its behavior.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Weight | 450.6 g/mol | Moderate size, typical of small molecule drugs. |
| LogP | 4.2 | High value indicates significant hydrophobicity and preference for non-polar environments over water. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility in neutral aqueous buffers like cell culture media, necessitating the use of organic solvents for stock solutions.[1] |
| pKa | 8.5 (Weak Base) | The compound's charge state is pH-dependent. Solubility may be slightly increased in acidic conditions (pH < 8.5) where it becomes protonated.[1][2] |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | Recommended for creating high-concentration stock solutions due to its ability to dissolve non-polar compounds.[3] |
Q2: I see a precipitate forming when I dilute my DMSO stock solution into my cell culture medium. What is happening and how can I fix it?
This is a common issue known as "crashing out," where the compound precipitates when the highly solubilizing DMSO is diluted into the aqueous medium.[4][5][6] The final concentration of the agent likely exceeds its solubility limit in the culture medium.[4]
Below is a step-by-step guide to troubleshoot this problem.
Mandatory Visualization: Troubleshooting Workflow for Compound Precipitation
References
Technical Support Center: Optimizing "Antimicrobial Agent-2" Dosage
Welcome to the technical support center for "Antimicrobial Agent-2" (AA-2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the use of AA-2 in preclinical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a broad-spectrum antimicrobial with a dual mechanism of action. It primarily disrupts bacterial cell membrane integrity, leading to the leakage of essential intracellular components like proteins.[1][2] Additionally, it induces the generation of reactive oxygen species (ROS) within the bacterial cell, causing further oxidative damage to DNA, proteins, and lipids.[1][2] This multi-targeted approach contributes to its potent bactericidal activity.
Diagram: Proposed Mechanism of Action for this compound
Caption: Mechanism of action of this compound.
Q2: What are the key in vitro activity and pharmacokinetic parameters for this compound?
A2: Key parameters for AA-2 are summarized below. These values are essential for designing both in vitro and in vivo experiments. The agent shows excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
| Parameter | Value | Description |
| In Vitro Activity | ||
| MIC vs. MRSA | 1 µg/mL | The minimum inhibitory concentration against a key target pathogen.[1][2] |
| Pharmacokinetics | ||
| Bioavailability (Oral) | Good | Indicates efficient absorption from the gastrointestinal tract.[1][2] |
| Toxicity | Low | Preclinical data suggests a favorable safety profile.[1][2] |
| Resistance Profile | No Obvious Resistance | Studies have not identified significant resistance development.[1][2] |
Q3: My in vitro Minimum Inhibitory Concentration (MIC) results are inconsistent. What are the common causes?
A3: Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[3] Several factors can contribute to this variability. The most common causes include improper inoculum density, issues with the testing medium, or degradation of the antimicrobial agent.[3][4]
Q4: I am observing high cytotoxicity in my cell-based assays, which contradicts the reported low toxicity. What should I check?
A4: Discrepancies in cytotoxicity can arise from several experimental factors. High concentrations of the solubilizing agent (like DMSO), the specific cell line's sensitivity, or errors in the assay procedure are common culprits. It's important to run a vehicle control to assess the toxicity of the solvent alone.[5]
Q5: There is a significant discrepancy between my in vitro efficacy (low MIC) and in vivo results (poor efficacy). Why is this happening?
A5: A lack of correlation between in vitro and in vivo results is a frequent challenge in drug development.[6][7] This can be attributed to factors not present in in vitro models, such as drug metabolism, plasma protein binding, poor tissue penetration to the site of infection, and the complex host-pathogen interactions.[5][6] The chosen animal model and the bacterial inoculum size can also significantly impact the outcome.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected MIC Results
| Observation | Possible Cause | Recommended Action |
| MIC values vary by more than one two-fold dilution between experiments. | Inoculum Density: The concentration of bacteria is too high or too low.[3] | Standardize the inoculum to a 0.5 McFarland standard using a photometric device or visual comparison.[3] |
| Media Quality: Variations in Mueller-Hinton Broth (MHB) pH or cation concentration. | Use commercially prepared, quality-controlled MHB. Check and adjust the pH of each new batch to 7.2-7.4. | |
| Antimicrobial Agent Degradation: The stock solution of AA-2 has lost potency. | Prepare fresh stock solutions of AA-2 from a new powder vial. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| MIC values are consistently higher than expected. | Inoculum Effect: A higher-than-standard bacterial density can lead to elevated MICs.[9] | Strictly adhere to standardized inoculum preparation protocols to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[3] |
Diagram: Troubleshooting Workflow for Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: Poor In Vivo Efficacy Despite Low MIC
| Observation | Possible Cause | Recommended Action |
| The bacterial burden in treated animals is not significantly lower than in the vehicle control group. | Suboptimal Pharmacokinetics (PK): The dose administered does not achieve sufficient exposure (e.g., fAUC/MIC) at the infection site.[10] | Conduct a preliminary PK study to determine key parameters like half-life, Cmax, and AUC. Adjust the dosing regimen (dose and frequency) to achieve the target PK/PD index. |
| Poor Formulation/Solubility: AA-2 precipitates out of solution upon administration, reducing bioavailability.[11] | AA-2 has low aqueous solubility. Use a recommended co-solvent system (e.g., 5-10% DMSO, 40% PEG400, in saline). Visually inspect the final formulation for precipitation before injection.[10] | |
| High Bacterial Challenge: The inoculum used in the infection model is too high, overwhelming the agent's effect.[8] | Perform a dose-ranging study for the bacterial inoculum to find a concentration that establishes a robust infection without being immediately lethal, allowing for a therapeutic window to be observed. | |
| Inappropriate Animal Model: The chosen animal model may not be suitable for the specific pathogen or infection type.[12] | Review literature for validated infection models for your specific pathogen. The murine thigh infection model is a standard for assessing efficacy against localized bacterial growth.[11] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (AA-2) powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of AA-2 in a suitable solvent (e.g., DMSO).
-
Drug Dilution: Perform serial two-fold dilutions of the AA-2 stock solution in CAMHB directly in the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Leave a column for a growth control (no drug) and a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Final Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the final diluted inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of AA-2 that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
1. Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (AA-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AA-2 in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells for vehicle control (medium with the same concentration of solvent used for AA-2) and untreated control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: Murine Thigh Infection Model for In Vivo Efficacy
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
6-8 week old female ICR or BALB/c mice
-
Cyclophosphamide (B585) for inducing neutropenia
-
Log-phase culture of the target pathogen (e.g., MRSA)
-
This compound formulation
-
Sterile saline and syringes
2. Procedure:
-
Inducing Neutropenia: To reduce the influence of the host immune system, render mice neutropenic by administering cyclophosphamide intraperitoneally (150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[11]
-
Infection: On day 0, inject 0.1 mL of a log-phase bacterial culture (e.g., 1 x 10^6 CFU/mL of MRSA) directly into the right thigh muscle of each mouse.[11]
-
Treatment: At 2 hours post-infection, administer the prepared AA-2 formulation or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the entire thigh muscle.
-
Bacterial Burden Determination: Homogenize the thigh muscle in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).
-
Analysis: After overnight incubation, count the colonies to determine the number of CFU per gram of tissue. Efficacy is measured by the reduction in log10 CFU/gram of tissue compared to the vehicle control group.
Diagram: Workflow for In Vivo Efficacy Testing
Caption: Workflow for the murine thigh infection model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 8. A critique of animal models in antibiotic research. | Semantic Scholar [semanticscholar.org]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Instability of Antimicrobial Agent-2 (Ampicillin)
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage the inherent instability of Antimicrobial Agent-2, exemplified by Ampicillin (B1664943).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (Ampicillin) solution losing potency so quickly?
A1: The instability of Ampicillin in aqueous solutions is a well-documented issue primarily driven by the hydrolysis of its β-lactam ring.[1][2][3][4] Several factors significantly accelerate this degradation, including pH, temperature, concentration, and the type of solvent used.[5][6][7]
Q2: What is the optimal pH for formulating this agent?
A2: Ampicillin exhibits its maximum stability in solutions at a pH of approximately 7.5.[5][6] Deviations towards more acidic or alkaline pH levels will significantly increase the rate of degradation.[5][6]
Q3: Are there any solvents I should avoid?
A3: Yes. Dextrose solutions are known to decrease the stability of Ampicillin and should be used with caution or avoided if possible.[7][8] The preferred solvent for intravenous infusion is 0.9% sodium chloride (normal saline).[5][6][7]
Q4: How does temperature affect the stability of my formulation?
A4: Higher temperatures accelerate the degradation of Ampicillin.[5][6] For short-term storage, solutions are more stable at refrigerated temperatures (e.g., 2-8°C) compared to room temperature.[9][10] For instance, a 12 g/L solution of ampicillin in normal saline is stable for at least 72 hours under refrigeration, whereas its stability at room temperature is significantly shorter.[10]
Q5: I've noticed a precipitate/color change in my solid formulation. What could be the cause?
A5: This may indicate an incompatibility between Ampicillin and one or more excipients. For example, Ampicillin is known to be incompatible with lactose, a common excipient, which can lead to discoloration over time.[11] It is crucial to screen for excipient compatibility during pre-formulation studies.
Troubleshooting Guides
Issue 1: Rapid Loss of Antimicrobial Activity in Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of your solution. Adjust to a target pH of ~7.5 using appropriate buffers (e.g., phosphate (B84403) buffer).[5][6] | Reduced rate of degradation and prolonged antimicrobial activity. |
| High Storage Temperature | Store stock solutions and formulations at refrigerated temperatures (2-8°C) and protect from freezing.[7][9] Allow to reach room temperature only before immediate use. | Slower degradation kinetics, preserving the agent's potency for a longer duration. |
| Inappropriate Solvent | If using a dextrose-based solution, switch to 0.9% sodium chloride.[7] | Improved stability profile of the final formulation. |
| High Concentration | The stability of ampicillin is concentration-dependent, with stability decreasing as concentration increases.[7][8][12] If feasible, use lower concentrations for storage and dilute to the final working concentration just before use. | Minimized self-catalysis and polymerization, leading to better stability.[7] |
Issue 2: Inconsistent Results in Cellular or Antimicrobial Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation During Incubation | Prepare fresh solutions immediately before each experiment. Do not use stock solutions that have been stored for extended periods, even if refrigerated. Ampicillin in culture media at 37°C is stable for up to 3 days.[9] | More reliable and reproducible experimental results. |
| Buffer Incompatibility | The type of buffer can affect stability.[9] For example, citrate (B86180) buffers may be unsuitable at certain pH levels.[9] Evaluate the stability of Ampicillin directly in your specific assay buffer. | Consistent assay performance without unintended degradation caused by buffer components. |
Data Presentation: Stability Under Various Conditions
Table 1: Effect of pH and Temperature on Ampicillin Stability
| pH | Temperature (°C) | Stability Profile |
| Acidic (<6.0) | 25 | Rapid degradation.[13][14] |
| Neutral (~7.5) | 4 | Optimal stability.[5][6][9] |
| Neutral (~7.5) | 25 | Stable for a limited time (e.g., 12 g/L in saline stable for at least 24h).[10] |
| Alkaline (>8.0) | 25 | Significant degradation occurs.[1][13][14] |
Table 2: Summary of Excipient Compatibility for Solid Formulations
| Excipient | Compatibility | Reference |
| Avicel PH 101, Sta-Rx 1500 | Compatible | [15] |
| Sorbitol, Dicalcium Phosphate | Incompatible | [15] |
| Lactose | Incompatible (potential for Maillard reaction) | [11] |
| Magnesium Stearate | Incompatible | [15] |
| Stearic Acid, L-Leucine | Compatible (as lubricants) | [15] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.
-
Preparation : Prepare separate solutions of this compound (e.g., 1 mg/mL) in various stress conditions.
-
Acid Hydrolysis : Add 0.1 M HCl and incubate at 60°C.[16]
-
Base Hydrolysis : Add 0.1 M NaOH and incubate at 60°C.[16]
-
Oxidation : Add 3% H₂O₂ and store at room temperature.[16]
-
Thermal Stress : Heat a solution (in neutral pH water or saline) in a water bath at 60°C.[16]
-
Sampling : Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis : Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect degradation products.
Protocol 2: HPLC-Based Stability-Indicating Method
This method is used to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification.
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
-
Column : LiChrospher C18 end-capped column (250 mm, 4.6 mm, 5 µm) or equivalent.[17]
-
Mobile Phase : Isocratic elution is often suitable. A common mobile phase consists of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate : 1.0 mL/min.[17]
-
Detection : UV detection at 230 nm.[17]
-
Procedure :
-
Prepare a standard curve using known concentrations of the this compound reference standard.
-
Dilute samples from the stability study (Protocol 1) to fall within the range of the standard curve.
-
Inject equal volumes of standards and samples.
-
Calculate the concentration of the remaining active agent in the samples by comparing the peak area to the standard curve. The method is considered stability-indicating if degradation product peaks are well-resolved from the main API peak.
-
Visualizations
Caption: Troubleshooting workflow for addressing Ampicillin instability.
Caption: Primary degradation pathway of Ampicillin via hydrolysis.
Caption: Experimental workflow for a stability-indicating HPLC assay.
References
- 1. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. publications.ashp.org [publications.ashp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 12. academic.oup.com [academic.oup.com]
- 13. longdom.org [longdom.org]
- 14. longdom.org [longdom.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing "Antimicrobial agent-2" Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Antimicrobial agent-2" during fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low "this compound" yield?
Low yields in "this compound" fermentation can stem from several factors, broadly categorized as issues related to the microbial strain, culture medium composition, and fermentation process parameters. Strain-related issues can include genetic instability, leading to a decline in productivity over successive generations.[1] Suboptimal media composition, such as inappropriate carbon and nitrogen sources or an imbalanced carbon-to-nitrogen (C/N) ratio, can favor biomass growth over the production of secondary metabolites like "this compound".[1] Process-related issues often involve deviations from optimal pH, temperature, aeration, and agitation rates.[2]
Q2: How does the composition of the fermentation medium affect the yield of "this compound"?
The composition of the fermentation medium is critical for achieving high yields of "this compound," a secondary metabolite.[3] Key considerations include:
-
Carbon Source: The type and concentration of the carbon source are crucial. While some carbon sources may promote rapid cell growth, they might repress the biosynthesis of secondary metabolites through a phenomenon known as carbon catabolite repression.[1]
-
Nitrogen Source: The availability and type of nitrogen source also significantly influence the production pathways of secondary metabolites.[3]
-
Phosphate (B84403) Concentration: High concentrations of phosphate can suppress the biosynthesis of many secondary metabolites.[1][4]
-
Precursors: The addition of specific biosynthetic precursors to the medium can direct the metabolic flux towards the production of the desired compound.[3][5]
Q3: My "this compound" production is inconsistent between batches. What are the likely causes?
Batch-to-batch variability is a common challenge in fermentation processes and can be attributed to several factors:
-
Inoculum Quality: Inconsistent quality and quantity of the initial inoculum can lead to variations in fermentation performance.
-
Raw Material Variability: Variations in the composition of complex raw materials used in the medium can affect microbial metabolism and product yield.
-
Process Parameter Control: Even slight deviations in critical process parameters such as pH, temperature, and dissolved oxygen levels between batches can result in significant differences in yield.[2]
-
Contamination: Contamination with foreign microorganisms can compete for nutrients and produce inhibitory substances, leading to reduced and inconsistent yields.[1]
Troubleshooting Guides
Problem 1: Consistently Low or No Production of "this compound"
If your fermentation is yielding consistently low or no "this compound" despite healthy microbial growth, the issue likely lies with the culture conditions not being conducive to secondary metabolite production.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low "this compound" yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Media Composition | Perform a media optimization study. Systematically evaluate different carbon and nitrogen sources, their concentrations, and the C/N ratio. Consider using response surface methodology (RSM) for efficient optimization.[6] |
| Incorrect Fermentation pH | Monitor the pH profile throughout the fermentation. The optimal pH for growth may differ from the optimal pH for production. Implement a pH control strategy. |
| Non-ideal Temperature | Determine the optimal temperature for both the growth and production phases. A temperature shift strategy may be beneficial. |
| Inadequate Aeration and Agitation | Insufficient dissolved oxygen (DO) is a common limiting factor for aerobic fermentations. Optimize agitation and aeration rates to ensure adequate oxygen transfer without causing excessive shear stress.[7] |
| Strain Instability | Go back to a cryopreserved stock of the original high-yielding strain.[1] If instability persists, consider a strain improvement program. |
Problem 2: Good Initial Production, but Yield Declines Rapidly
A rapid decline in production after an initial peak can indicate nutrient limitation, accumulation of inhibitory byproducts, or a shift in metabolic state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid yield decline.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Nutrient Limitation | Analyze samples from the fermentation broth at various time points to identify the depletion of key nutrients (e.g., carbon, nitrogen, phosphate). Implement a fed-batch strategy to maintain optimal nutrient concentrations.[2] |
| Accumulation of Inhibitory Byproducts | Identify and quantify potential inhibitory byproducts in the fermentation broth. If a specific byproduct is identified, consider strategies to reduce its production or remove it from the medium. |
| Feedback Inhibition | The "this compound" itself may be inhibiting its own production at high concentrations. A strategy to remove the product in-situ, such as using adsorbent resins, could be explored. |
Experimental Protocols
Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)
This protocol is designed to systematically evaluate the impact of individual media components on the yield of "this compound".
-
Establish a Baseline: Begin with your standard production medium and fermentation conditions.
-
Vary One Factor: In a series of experiments, vary the concentration of a single media component (e.g., carbon source, nitrogen source, phosphate) while keeping all other components and conditions constant.[8]
-
Experimental Setup: Use a sufficient number of replicates for each condition to ensure statistical significance.
-
Fermentation and Analysis: Run the fermentations for a predetermined period. At the end of the fermentation, measure the biomass and the concentration of "this compound".
-
Data Interpretation: Compare the yield of "this compound" for each condition to the baseline. The condition that results in the highest yield indicates the optimal concentration for that component.
-
Iterate: Repeat this process for each media component you wish to optimize.
Protocol 2: Determining the Optimal pH Profile
This protocol helps in identifying the optimal pH for both the growth and production phases.
-
Set up Multiple Fermenters: Prepare several parallel fermentations with your optimized medium.
-
Maintain Constant pH: In each fermenter, maintain a different, constant pH value throughout the fermentation using an automated pH control system. The range of pH values should cover the expected physiological range of the microorganism.
-
Monitor Growth and Production: At regular intervals, take samples from each fermenter and measure the biomass and the concentration of "this compound".
-
Plot the Data: For each pH value, plot the biomass and "this compound" concentration over time.
-
Determine Optimal pH: Identify the pH that results in the highest overall yield of "this compound". You may find that the optimal pH for growth is different from the optimal pH for production. In such cases, a two-stage pH control strategy can be implemented.
Data Presentation
Table 1: Effect of Carbon Source on "this compound" Yield
| Carbon Source (20 g/L) | Biomass (g/L) | "this compound" Titer (mg/L) |
| Glucose | 15.2 | 120 |
| Fructose | 14.8 | 115 |
| Maltose | 12.5 | 180 |
| Starch | 10.1 | 250 |
| Glycerol | 11.3 | 210 |
Table 2: Effect of pH on "this compound" Yield
| Controlled pH | Biomass (g/L) | "this compound" Titer (mg/L) |
| 6.0 | 10.5 | 150 |
| 6.5 | 12.1 | 220 |
| 7.0 | 11.8 | 260 |
| 7.5 | 10.2 | 230 |
| 8.0 | 8.9 | 180 |
Signaling Pathways and Logical Relationships
Simplified Metabolic Pathway for "this compound" Production
The production of "this compound" is a secondary metabolic process that typically begins during the stationary phase of microbial growth, often triggered by nutrient limitation.[3]
Caption: Simplified metabolic pathway for secondary metabolite production.
References
- 1. benchchem.com [benchchem.com]
- 2. editverse.com [editverse.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of "Antimicrobial Agent-2" in vivo
Welcome to the technical support center for "Antimicrobial Agent-2," a novel synthetic antimicrobial agent of the quinolone class. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of "this compound" and how can it cause off-target effects?
A1: "this compound" functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1] This targeted mechanism is designed for selective toxicity against prokaryotes. However, off-target effects can occur in eukaryotic cells, leading to host toxicity. Common off-target effects associated with quinolone-class antibiotics include phototoxicity, neurotoxicity, cardiotoxicity, and tendinopathy.
Q2: We are observing unexpected mortality in our animal models at doses predicted to be sub-lethal. What are the potential causes?
A2: Unexpected in vivo mortality can arise from several factors. It is crucial to first evaluate the vehicle used for drug administration for any inherent toxicity by including a vehicle-only control group. The strain, age, and health status of the animal model can also significantly impact its susceptibility to the compound. Additionally, the rate and route of administration can influence acute toxicity. Consider optimizing the formulation and administration protocol.
Q3: Our in vitro assays indicated low cytotoxicity, but we are observing significant toxicity in vivo. Why is there a discrepancy?
A3: Discrepancies between in vitro and in vivo toxicity are common because in vitro models do not fully replicate the complex physiological environment of a living organism. Factors such as drug metabolism in the liver, distribution to sensitive tissues, and the host's immune response can all contribute to in vivo toxicity not predicted by cell-based assays. The bioactivation of a compound into a toxic metabolite is also a key consideration.
Q4: What are the known risk factors for developing tendinopathy with quinolone-class antimicrobials?
A4: The risk of tendinopathy is dependent on the dose and duration of treatment, with a higher risk observed at doses above 500mg per day and for treatment durations longer than 14 days.[1] Other identified risk factors include advanced age, concurrent steroid therapy, and underlying conditions such as hypercholesterolemia, gout, rheumatoid arthritis, and renal disease.[1]
Troubleshooting Guides
Issue 1: Signs of Neurotoxicity (e.g., tremors, seizures, ataxia)
Possible Causes:
-
High dose: The administered dose may be too high, leading to off-target effects on the central nervous system.
-
Blood-brain barrier penetration: The agent may be crossing the blood-brain barrier and interacting with neuronal receptors or ion channels.
-
Animal model sensitivity: The specific strain or species of the animal model may be particularly sensitive to the neurotoxic effects of the compound.
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to test a lower dose of "this compound."
-
Pharmacokinetic Analysis: Analyze the concentration of the agent and its metabolites in brain tissue to assess blood-brain barrier penetration.
-
Neurobehavioral Scoring: Implement a detailed neurobehavioral scoring system to quantify the observed effects. A Functional Observational Battery (FOB) can be used for this purpose.
-
Re-evaluate Mechanism: Investigate potential interactions of the agent with host neuronal receptors or ion channels.
Issue 2: Signs of Cardiotoxicity (e.g., arrhythmia, QT prolongation)
Possible Causes:
-
Ion channel inhibition: The agent may be blocking cardiac potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), leading to a prolonged QT interval.[2]
-
Drug interactions: Co-administration with other drugs that inhibit Cytochrome P450 (CYP) mediated metabolism can increase the risk of cardiotoxicity.[2]
-
Electrolyte imbalance: Pre-existing conditions such as hypokalemia or hypomagnesemia can increase the risk of arrhythmia.
Troubleshooting Steps:
-
Electrocardiogram (ECG) Monitoring: Conduct regular ECG monitoring to assess for QT interval prolongation.
-
Dose-Response Assessment: Evaluate the effect of different doses on the QT interval to determine a dose-response relationship.
-
Review Concomitant Medications: Carefully review any other medications being administered to the animals for potential drug interactions.
-
Electrolyte Monitoring: Monitor serum electrolyte levels, particularly potassium and magnesium.
Issue 3: Unexpected Animal Deaths
Possible Causes:
-
Acute toxicity: The formulation, dose, or rate of administration may be causing acute toxicity.
-
Vehicle toxicity: The vehicle used to dissolve or suspend the agent may be toxic.
-
Underlying health issues in animals: The animals may have pre-existing health conditions that make them more susceptible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected animal deaths.
Data Presentation
Table 1: Pharmacokinetic Parameters of Selected Quinolone Antibiotics
| Drug | Species | Elimination Half-life (h) | Volume of Distribution (L/kg) | Bioavailability (%) | Protein Binding (%) |
| Enrofloxacin | Dogs | 2.52 | 2.35 | ~80 | 20-30 |
| Marbofloxacin | Dogs | 8.08 | 2.32 | >95 | 20-30 |
| Orbifloxacin | Dogs | 4.23 | 1.95 | >95 | <20 |
| Ciprofloxacin | Humans | 3-5 | 2-3 | 70-80 | 20-40 |
| Levofloxacin | Humans | 6-8 | 1.2 | >99 | 24-38 |
| Moxifloxacin | Humans | 12 | 1.7-2.7 | ~90 | ~50 |
Source: Adapted from MSD Veterinary Manual and other pharmacokinetic studies.[1][3][4][5]
Table 2: Incidence of Common Off-Target Effects of Fluoroquinolones in Humans
| Adverse Effect | Incidence | Onset | Key Risk Factors |
| Tendinopathy/Tendon Rupture | 15-20 per 100,000 treated patients | Within the first month | Age >60, corticosteroid use, renal impairment |
| Peripheral Neuropathy | Rare (absolute risk increase of 0.02% per year) | Can be rapid or delayed | High BMI, pre-existing neuropathy risk factors |
| QT Prolongation/Arrhythmia | Varies by specific drug | Can occur shortly after administration | Pre-existing heart conditions, electrolyte imbalance, concomitant QT-prolonging drugs |
| Phototoxicity | 1-3% of treated patients | Upon exposure to sunlight/UV radiation | Specific quinolone structure, degree of sun exposure |
Source: Compiled from various clinical studies and reviews.
Experimental Protocols
Protocol 1: Assessment of Neurotoxicity using a Functional Observational Battery (FOB)
Objective: To screen for and quantify neurobehavioral abnormalities in rodents following administration of "this compound".
Methodology:
-
Animal Selection: Use young adult rats or mice (at least 42 days old), with equal numbers of males and females per dose group (at least 8 per sex per group).[6]
-
Dose Administration: Administer "this compound" via the intended clinical route. Include a vehicle control group.
-
Observational Periods: Conduct observations before dosing (baseline), at the time of peak effect (predetermined from pharmacokinetic studies), and at regular intervals post-dosing.
-
Home-Cage Observations: Observe the animals in their home cage without disturbance. Record posture, activity level, and any abnormal behaviors (e.g., convulsions, tremors).
-
Hand-Held Observations: Carefully remove each animal from its cage and observe its physical condition, including lacrimation, salivation, and fur appearance. Assess reactivity to handling.
-
Open-Field Assessment: Place the animal in a standardized open-field arena and record locomotor activity (e.g., number of line crossings), rearing frequency, and defecation/urination counts over a set period (e.g., 3-5 minutes).
-
Sensorimotor and Reflex Testing:
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Landing Foot Splay: Assess motor coordination by measuring the distance between the hind paws upon landing from a set height.
-
Pain Response: Evaluate response to a thermal or mechanical stimulus (e.g., tail-flick test).
-
-
Data Analysis: Compare the scores and measurements of the treated groups to the control group using appropriate statistical methods.
Protocol 2: In Vivo Assessment of Cardiotoxicity (QT Interval Prolongation)
Objective: To determine if "this compound" causes a delay in ventricular repolarization by measuring the QT interval on an electrocardiogram (ECG).
Methodology:
-
Animal Model: Use a suitable animal model such as guinea pigs, rabbits, or dogs, which have cardiac electrophysiology more similar to humans than rodents.
-
Animal Preparation: Anesthetize the animal and place it in a supine position. Attach ECG electrodes to the limbs.
-
Baseline ECG Recording: Record a stable baseline ECG for at least 15-30 minutes before drug administration.
-
Drug Administration: Administer "this compound" intravenously at a slow, constant rate.
-
Continuous ECG Monitoring: Continuously record the ECG throughout the drug infusion and for a significant period afterward to monitor for any changes.
-
QT Interval Measurement:
-
Data Analysis: Compare the QTc values before, during, and after drug administration. A significant increase in the QTc interval indicates a potential for cardiotoxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Quinolone-Induced Tendinopathy
References
- 1. Table: Pharmacokinetics of Selected Fluoroquinolones-MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Fluoroquinolones Based on Pharmacokinetic... [lebbyac.com]
- 6. mds-usa.com [mds-usa.com]
- 7. droracle.ai [droracle.ai]
- 8. How To Measure and Assess a Long QT Interval | GE HealthCare (United States) [gehealthcare.com]
- 9. How to: measure the QT interval? [escardio.org]
Technical Support Center: Refinement of "Antimicrobial Agent-2" Purification Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for "Antimicrobial agent-2." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying antimicrobial peptides (AMPs)?
A1: The most common and effective methods for purifying antimicrobial peptides, such as "this compound," typically involve a multi-step approach to achieve high purity.[1] The choice of methods depends on the physicochemical properties of the peptide, such as size, charge, and hydrophobicity.[2]
Commonly employed techniques include:
-
Affinity Chromatography (AC): This is often used as an initial capture step, especially for recombinant peptides with affinity tags like His-tags (using Immobilized Metal Affinity Chromatography - IMAC) or SUMO-tags.[3][4][5]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge and is effective for purifying cationic AMPs.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique frequently used for the final polishing step, separating peptides based on their hydrophobicity.[6]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size and is useful for removing aggregates or separating the target peptide from fusion proteins or other contaminants of different molecular weights.[7]
Q2: How can I improve the yield and purity of my recombinant "this compound"?
A2: Improving the yield and purity of recombinant AMPs often requires optimization at several stages of the expression and purification process.
-
Expression System: Utilizing a suitable expression system, such as E. coli, and optimizing expression conditions (e.g., temperature, induction time) can significantly enhance the initial yield of the target peptide.[3][8] Fusion tags like SUMO, polyhedrin (Polh), and elastin-like recombinamers (ELR) can protect the AMP from proteolytic degradation and facilitate initial purification.[3][6][7]
-
Purification Strategy: A well-designed multi-step purification strategy is crucial.[1] Combining different chromatography techniques that exploit different properties of the peptide (e.g., affinity, charge, hydrophobicity) will result in higher purity.[1]
-
Cleavage of Fusion Tags: If a fusion tag is used, efficient cleavage by specific proteases (e.g., TEV protease for SUMO-tags) or chemical reagents (e.g., formic acid for ELR-tags) is necessary.[4][7] Subsequent purification steps are then required to separate the cleaved tag from the target peptide.[7]
Q3: My "this compound" is highly hydrophobic and difficult to handle. What can I do?
A3: Hydrophobic AMPs can be challenging due to their tendency to aggregate and their poor solubility in aqueous solutions. Here are some strategies to address this:
-
Solubilization: Initially dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before slowly adding the aqueous buffer.
-
Chromatography Conditions: During RP-HPLC, a gradient of an organic solvent like acetonitrile (B52724) is used to elute the hydrophobic peptide from the column. For very hydrophobic peptides, a C4 or C8 column might be more suitable than a C18 column.
-
Fusion Partners: Using a highly soluble fusion partner like polyhedrin (Polh) can help to keep the hydrophobic AMP in a soluble form during expression and initial purification steps.[6]
Troubleshooting Guide
Problem 1: Low yield of "this compound" after purification.
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis | Optimize lysis method (e.g., sonication, high-pressure homogenization) to ensure complete release of the target peptide. |
| Proteolytic degradation | Add protease inhibitors during cell lysis and purification. Consider using a fusion tag that protects the peptide from degradation.[3] |
| Loss during chromatography steps | Optimize buffer conditions (pH, salt concentration) for each chromatography step to ensure efficient binding and elution. Analyze flow-through and wash fractions for the presence of the target peptide. |
| Inefficient cleavage of fusion tag | Optimize cleavage conditions (enzyme concentration, incubation time, temperature).[4][7] |
| Precipitation of the peptide | Adjust buffer composition (e.g., pH, ionic strength, addition of solubilizing agents) to maintain peptide solubility. |
Problem 2: Low purity of "this compound" after purification.
| Possible Cause | Troubleshooting Step |
| Ineffective initial capture step | Optimize the binding and wash conditions for the affinity or ion-exchange chromatography step to reduce non-specific binding of contaminants. |
| Co-elution of contaminants | Introduce an additional purification step that utilizes a different separation principle (e.g., add an IEX step after AC, or SEC after IEX).[1] |
| Contamination with nucleic acids | Treat the cell lysate with DNase and RNase to remove contaminating nucleic acids. |
| Presence of endotoxins | If for in vivo applications, perform an endotoxin (B1171834) removal step using specialized chromatography columns. |
| Peptide aggregation | Perform size exclusion chromatography to separate monomers from aggregates. Optimize buffer conditions to prevent aggregation. |
Data Presentation: Purification of Antimicrobial Peptides
The following tables summarize quantitative data from published studies on the purification of various antimicrobial peptides, which can serve as a reference for expected yields and purity levels for "this compound".
Table 1: Purification of Recombinant Antimicrobial Peptides with Fusion Tags
| Antimicrobial Peptide | Fusion Tag | Purification Steps | Final Yield | Final Purity | Reference |
| Hal18 | Polyhedrin (Polh) | Inclusion body isolation, Affinity chromatography, RP-HPLC | 30% | >90% | [6] |
| CLP | SUMO | Ni-NTA affinity chromatography, TEV protease cleavage, Ni-NTA affinity chromatography | 27.56 mg/L | 93.6% | [4] |
| C-L | SUMO | Ni-NTA affinity chromatography, SUMO protease cleavage, Ni-NTA affinity chromatography | 17.34 mg/L | >90% | [5] |
| Synoeca | Elastin-like recombinamer (ELR) | Inverse transition cycling, Formic acid cleavage, Size-exclusion chromatography | 0.5 mg / 100 mg fusion protein | High | [7] |
| CM4 | Elastin-like recombinamer (ELR) | Inverse transition cycling, Formic acid cleavage, Size-exclusion chromatography | 1.5 mg / 100 mg fusion protein | High | [7] |
| Scygonadin (monomer) | SmbP | IMAC | ~20 mg / 1 mL column | 95% | [9] |
| Scygonadin (tandem) | SmbP | IMAC | ~30 mg / 1 mL column | 95% | [9] |
Table 2: Purification of Antimicrobial Agents from Natural Sources
| Antimicrobial Agent | Source | Purification Steps | Final Yield | Final Purity | Reference |
| AMP-Pp | Paenibacillus polymyxa | Liquid-liquid partition, Ion-exchange chromatography, Desalting, RP chromatography | Not reported | High | [10] |
| Antibacterial agent | Kocuria sp. | Solvent extraction, TLC, Flash chromatography, HPLC | Not reported | High | [11] |
Experimental Protocols
Protocol 1: Purification of His-tagged "this compound" using Immobilized Metal Affinity Chromatography (IMAC)
This protocol is a general guideline for the purification of a His-tagged antimicrobial peptide expressed in E. coli.
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
IMAC Purification:
-
Equilibrate an IMAC column (e.g., Ni-NTA or Talon resin) with lysis buffer.
-
Load the cleared cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged peptide with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
-
Tag Cleavage (if necessary):
-
If the His-tag needs to be removed, dialyze the eluted protein into a cleavage buffer compatible with the specific protease (e.g., TEV protease).
-
Add the protease and incubate under optimal conditions (e.g., overnight at 4°C).
-
-
Removal of Tag and Protease:
-
Pass the cleavage reaction mixture through the IMAC column again. The untagged "this compound" will be in the flow-through, while the His-tagged protease and any uncleaved protein will bind to the resin.
-
-
Final Polishing (optional):
-
For higher purity, a final polishing step using RP-HPLC or size exclusion chromatography can be performed.
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for "this compound" Polishing
This protocol describes a general method for the final purification of an antimicrobial peptide.
-
Sample Preparation:
-
Ensure the sample is free of particulate matter by centrifugation or filtration.
-
The sample should be in a solvent compatible with the initial mobile phase conditions.
-
-
Chromatography Conditions:
-
Column: C18 column is commonly used. For very hydrophobic peptides, a C4 or C8 column may be more appropriate.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is typically used to elute the peptide. The specific gradient will need to be optimized for "this compound". A common starting point is a gradient of 5% to 95% B over 30-60 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of the fractions by analytical RP-HPLC and mass spectrometry.
-
-
Solvent Removal:
-
Lyophilize the pure fractions to remove the acetonitrile and TFA.
-
Mandatory Visualization
Caption: A typical experimental workflow for the purification of recombinant "this compound".
Caption: A troubleshooting guide for addressing low purity of "this compound".
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Cost-effective Expression and Purification of Antimicrobial and Host Defense Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning, recombinant expression, purification, and functional characterization of AGAAN antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of "Antimicrobial agent-2"
Technical Support Center: Antimicrobial Agent-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability issues encountered during experiments with "this compound".
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound across different batches. What could be the cause, and how can we troubleshoot this?
A1: Inconsistent MIC and MBC values are a primary concern stemming from batch-to-batch variability. The source of this variability can often be traced back to several factors throughout the manufacturing and experimental process.[1]
Potential Causes and Troubleshooting Steps:
-
Variability in Raw Materials: The purity and impurity profile of starting materials can differ between batches, affecting the final product's potency.[1]
-
Manufacturing Process Deviations: Even minor changes in the synthesis process, such as temperature, pH, or reaction time, can lead to variations in the final compound's structure and purity.[1][2]
-
Troubleshooting: Inquire with the manufacturer about their quality control measures and process validation to ensure consistency.[1]
-
-
Impurities and Degradation Products: The presence of varying levels of impurities or degradation products can interfere with the antibacterial activity.[1] The age of the test substance is also a consideration as active ingredients have a half-life influenced by factors such as pH and temperature.[3]
-
Troubleshooting: Utilize analytical techniques like HPLC to quantify the level of this compound and detect any impurities.[1] Assess the stability of the agent under your specific storage conditions.
-
-
Experimental Conditions: Inconsistencies in your experimental setup can introduce variability.[1] This includes differences in media composition, pH, incubation temperature, and humidity.[3]
Q2: We have noticed differences in the color, solubility, and crystal structure of this compound between batches. Are these variations expected, and could they impact our results?
A2: Variations in physical properties are a clear indicator of batch-to-batch differences and can significantly impact experimental outcomes.[1]
Potential Causes and Troubleshooting Steps:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties, including solubility and stability.[1]
-
Troubleshooting: Consult the manufacturer's specifications for information on expected polymorphs. Techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) can be used to characterize the crystalline form of each batch.
-
-
Solvent of Crystallization: Different batches might retain varying amounts or types of residual solvents from the purification process, affecting physical properties.
-
Troubleshooting: Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify residual solvents.
-
-
Presence of Impurities: Colored impurities can significantly alter the appearance of the final product.
-
Troubleshooting: Use HPLC or other chromatographic methods to separate and identify impurities.
-
Q3: What is the acceptable level of batch-to-batch variability for this compound?
A3: For most standardized broth microdilution methods, an acceptable level of reproducibility is considered to be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC value.[5] For example, if the most frequent MIC result for your quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.[5]
Troubleshooting Guides
Issue 1: Inconsistent MIC/MBC Results
This is a common issue that can often be resolved by systematically checking key experimental parameters.[5]
Troubleshooting Workflow:
Caption: A troubleshooting flowchart for diagnosing inconsistent MIC results.
Detailed Steps:
-
Review Quality Control (QC) Data: Always include standard QC strains in your assays.[5] If the MIC for the QC strain is out of the acceptable range, the results for this compound are considered invalid.[5]
-
Verify Agent-2 Preparation: Errors in weighing, dissolving, or serially diluting this compound are a direct source of variability.[5] Prepare a fresh stock solution for each experiment and use calibrated pipettes.[5]
-
Check Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability for any MIC assay.[6] Standardize the inoculum to a 0.5 McFarland standard.
-
Standardize Assay Conditions:
-
Contact Manufacturer: If experimental parameters are well-controlled, contact the manufacturer to inquire about potential batch-to-batch differences and request the Certificate of Analysis (CoA) for the lots .[1]
-
Perform In-house Analytical Chemistry: If significant discrepancies persist, consider in-house analytical testing (e.g., HPLC, MS) to compare the chemical profiles of different batches.[1]
Issue 2: Agent Precipitation in Assay Media
Problem: A cloudy or crystalline precipitate is observed in the wells after adding this compound, especially at higher concentrations.[6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Low Aqueous Solubility | Improper dissolution or use of non-recommended solvents can lead to precipitation.[6] Ensure the stock solution is fully dissolved before preparing dilutions. Consider using a co-solvent if compatible with your assay. |
| Exceeding Solubility Limit | The agent's solubility limit in the final broth concentration may be exceeded.[6] Decrease the final concentration of any organic solvent (e.g., DMSO) in the assay. |
| Interaction with Media Components | Components in the broth may interact with this compound, causing precipitation.[6] Test alternative media to assess compatibility.[6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[7]
1. Preparation of Reagents:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution (e.g., in DMSO) at a concentration 100x the highest desired final concentration. Store at -80°C for up to 6 months.[6]
-
Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth and incubate until it reaches the logarithmic growth phase.[7]
2. Inoculum Preparation:
-
Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]
-
Dilute this suspension in broth to achieve a final target inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[6]
3. Assay Plate Preparation:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.[6]
-
Add 200 µL of the 2x starting concentration of the agent to well 1.[6]
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.[6]
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).[6]
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[7]
-
Seal the plate and incubate at 35°C in ambient air for 16-20 hours.[5]
5. Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
Caption: Standard workflow for a broth microdilution MIC assay.
Protocol 2: HPLC Analysis for Batch Comparison
Objective: To compare the chemical purity and identify major impurities in different batches of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Samples of different batches of this compound.
-
Reference standard for this compound (if available).
Method:
-
Sample Preparation: Accurately weigh and dissolve each batch sample and the reference standard in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Develop a suitable gradient or isocratic elution method to separate the main peak (this compound) from any impurities.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Analysis: Inject equal volumes of each sample and the reference standard.
-
Data Interpretation:
-
Compare the retention time of the main peak in each batch to the reference standard to confirm identity.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks.
-
Compare the impurity profiles of different batches, noting the presence and relative abundance of any additional peaks.
-
Quality Control Parameters
Regular testing of QC strains is critical for ensuring assay accuracy.[6] The following table summarizes example acceptable MIC ranges for commonly used QC strains.
| Quality Control Strain | ATCC Number | Example Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Escherichia coli | 25922 | 2 - 8 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 1 - 4 |
Note: The specific MIC ranges for this compound would need to be established through dedicated studies.[8]
Signaling Pathways and Logical Relationships
The variability in this compound can stem from multiple sources, impacting the final experimental outcome.
Caption: Logical relationship of variability sources impacting experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Reduce Gentamicin Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of Gentamicin (B1671437), a potent aminoglycoside antibiotic. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Issue: High incidence of cell death in our in vitro model after Gentamicin treatment.
Question: We are observing significant cytotoxicity in our cell cultures when treating with Gentamicin. How can we reduce this?
Answer:
Several factors can contribute to excessive cytotoxicity in vitro. Here are some troubleshooting steps:
-
Optimize Gentamicin Concentration and Exposure Time: Gentamicin-induced cytotoxicity is dose- and time-dependent. It is crucial to determine the minimum inhibitory concentration (MIC) for your target bacteria and use a concentration range relevant to therapeutic levels. Consider reducing the exposure duration.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Gentamicin. For instance, renal cell lines like Vero cells are particularly sensitive.[1] If possible, compare the cytotoxicity across different cell lines to select a more robust model for your specific research question.
-
Co-treatment with Antioxidants: Oxidative stress is a major mechanism of Gentamicin-induced cell death.[2][3][4] Co-administration of antioxidants has been shown to be protective. Consider including antioxidants like Vitamin C, Vitamin E, or N-acetylcysteine (NAC) in your culture medium.
-
Culture Medium Composition: The composition of your cell culture medium can influence cytotoxicity. Ensure your medium is fresh and properly supplemented. Some studies suggest that magnesium supplementation may offer protection.[5]
Issue: Inconsistent results in our animal model of Gentamicin-induced nephrotoxicity.
Question: We are struggling with high variability in renal injury markers in our animal models. What are the best practices for inducing and assessing Gentamicin nephrotoxicity consistently?
Answer:
Consistency in animal models of Gentamicin-induced nephrotoxicity is key for reliable data. Here are some recommendations:
-
Standardize Animal Strain, Age, and Sex: The choice of animal model is critical. Sprague-Dawley rats are a commonly used and well-characterized model for this purpose.[6] Ensure that all animals are of the same strain, age, and sex to minimize biological variability.
-
Dosing Regimen and Route of Administration: The dose and duration of Gentamicin administration directly impact the severity of nephrotoxicity. A common regimen is 80-100 mg/kg/day administered intraperitoneally (i.p.) or subcutaneously (s.c.) for 7-14 days.[6][7] Adhere strictly to the chosen regimen for all animals in the study.
-
Hydration Status: Dehydration can exacerbate Gentamicin-induced kidney damage.[8] Ensure all animals have free access to water throughout the experiment.
-
Timing of Sample Collection: Renal function markers can fluctuate. Standardize the timing of blood and urine collection for all animals to ensure comparability of results.
-
Monitor Key Biomarkers: Consistently measure established biomarkers of nephrotoxicity, including serum creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and urinary N-acetyl-β-D-glucosaminidase (NAG).[6][9] Histopathological analysis of kidney tissue is also essential for confirming renal damage.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Gentamicin-induced toxicity?
A1: Gentamicin primarily causes nephrotoxicity (kidney damage) and ototoxicity (inner ear damage).[10]
-
Nephrotoxicity: Gentamicin accumulates in the proximal tubular cells of the kidneys.[6] This leads to the generation of reactive oxygen species (ROS), causing oxidative stress, inflammation, and ultimately apoptosis (programmed cell death) and necrosis (cell injury) of the renal cells.[4][7]
-
Ototoxicity: In the inner ear, Gentamicin can damage the sensory hair cells in the cochlea and vestibular system.[11][12] This damage is also linked to the overproduction of free radicals and activation of cell death pathways.[11][13]
Q2: How can therapeutic drug monitoring (TDM) help reduce Gentamicin toxicity?
A2: Therapeutic drug monitoring is a critical strategy to ensure efficacy while minimizing toxicity. By measuring plasma concentrations of Gentamicin, dosing can be individualized. The goal is to maintain peak concentrations high enough for antibacterial activity while allowing trough concentrations to fall below a toxic threshold, which permits the kidneys to clear the drug and reduces accumulation.[14][15][16][17]
Q3: Are there any promising agents for protecting against Gentamicin toxicity?
A3: Yes, several agents, particularly antioxidants, have shown promise in preclinical studies. These agents work by counteracting the oxidative stress induced by Gentamicin. Examples include:
-
Vitamins and Natural Compounds: Vitamin C, Vitamin E, curcumin, ferulic acid, and extracts from plants like green tea and garlic have demonstrated protective effects against nephrotoxicity in animal models.[2][18][19]
-
Other Investigational Agents: Other strategies being explored include the use of agents that inhibit apoptosis or inflammatory pathways.[3][4]
Q4: What are the key signaling pathways involved in Gentamicin-induced ototoxicity?
A4: Several signaling pathways are implicated in Gentamicin-induced ototoxicity. A key pathway involves the activation of c-Jun N-terminal kinase (JNK), which is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Activation of the JNK pathway can lead to apoptosis of hair cells in the inner ear.[12][20] Additionally, N-methyl-D-aspartate (NMDA) receptors are involved, and their overstimulation can contribute to oxidative stress.[11][21]
Data Presentation
Table 1: Therapeutic Drug Monitoring Parameters for Gentamicin
| Parameter | Target Range | Rationale |
| Peak Concentration | 5-10 mg/L | Ensures bactericidal efficacy.[16] |
| Trough Concentration | < 2 mg/L | Minimizes accumulation and reduces the risk of nephrotoxicity and ototoxicity.[15][16] |
| Dosing Interval | Adjusted based on renal function | Allows for adequate drug clearance between doses.[14][16] |
Table 2: Example of Protective Effects of Antioxidants on Gentamicin-Induced Nephrotoxicity Markers in Rats
| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | 0.6 ± 0.1 | 25 ± 5 |
| Gentamicin (80 mg/kg/day) | 2.5 ± 0.4 | 120 ± 15 |
| Gentamicin + Vitamin C (200 mg/kg/day) | 1.2 ± 0.2 | 60 ± 8 |
| Gentamicin + Curcumin (100 mg/kg/day) | 1.0 ± 0.3 | 55 ± 10 |
Note: The values presented are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.[18]
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of Gentamicin on a mammalian cell line (e.g., Vero cells).[1]
Materials:
-
Vero cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Gentamicin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, remove the medium and add fresh medium containing varying concentrations of Gentamicin (e.g., 0, 100, 250, 500, 1000, 2000 µg/mL).
-
Incubate the plates for another 24 or 48 hours.
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. In Vivo Model of Gentamicin-Induced Nephrotoxicity in Rats
This protocol describes the induction of nephrotoxicity in rats for evaluating potential protective agents.[6][7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Gentamicin sulfate (B86663) solution
-
Saline solution
-
Metabolic cages for urine collection
-
Blood collection tubes
-
Reagents for measuring serum creatinine and BUN
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Divide the animals into experimental groups (e.g., Control, Gentamicin, Gentamicin + Protective Agent).
-
Induce nephrotoxicity by administering Gentamicin (e.g., 80 mg/kg, i.p.) daily for 8 consecutive days. The control group receives saline. The treatment group receives the protective agent before or concurrently with Gentamicin.
-
Monitor body weight and water intake daily.
-
On day 9, collect blood samples via cardiac puncture under anesthesia for the analysis of serum creatinine and BUN.
-
Collect 24-hour urine samples using metabolic cages for the analysis of urinary markers if desired.
-
Euthanize the animals and harvest the kidneys for histopathological examination.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galangin prevents gentamicin-induced nephrotoxicity by modulating oxidative damage, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro mechanisms and models of gentamicin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gentamicin induced Acute Renal Failure Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Gentamicin-induced ototoxicity and nephrotoxicity vary with circadian time of treatment and entail separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentamicin - Wikipedia [en.wikipedia.org]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 12. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gentamicin-induced Hearing Loss: Ototoxicity, Challenges, Pathogenesis and Mechanism | Journal of Otorhinolaryngology and Facial Plastic Surgery [journals.sbmu.ac.ir]
- 14. ruh.nhs.uk [ruh.nhs.uk]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 17. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 18. Curcumin and Vitamin C Attenuate Gentamicin-Induced Nephrotoxicity by Modulating Distinctive Reactive Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Nutrient Supplement to Reduce Gentamicin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Frontiers | Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides [frontiersin.org]
Technical Support Center: Optimization of "Antimicrobial agent-2" Treatment Duration
Welcome to the technical support center for "Antimicrobial agent-2." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: The initial and most critical step is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against the target microorganism.[1][2][3] These values provide the foundational data for designing more complex experiments like time-kill kinetic assays and post-antibiotic effect studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[1][2][3]
Table 1: MIC and MBC of this compound against S. aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| S. aureus Mu50 (VISA) | 2 | 8 | 4 | Bactericidal |
| S. aureus N315 (MRSA) | 1 | 2 | 2 | Bactericidal |
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[3]
Q2: My time-kill assay shows bacterial regrowth after 24 hours, even at concentrations above the MIC. What could be the cause?
A2: Bacterial regrowth in a time-kill assay despite initial killing can be attributed to several factors:
-
Drug Degradation: this compound might be unstable in the experimental medium over the 24-hour incubation period.
-
Emergence of Resistance: A subpopulation of resistant mutants may have been selected for during the experiment.
-
Inoculum Effect: A high initial bacterial inoculum can sometimes lead to reduced efficacy of the antimicrobial agent.
-
Bacteriostatic vs. Bactericidal Activity: At the tested concentration, the agent may be bacteriostatic (inhibiting growth) rather than bactericidal (killing the bacteria), allowing for recovery once the agent's concentration decreases.[4]
To troubleshoot this, consider performing a stability assay of this compound in your culture medium and quantifying the frequency of resistance development.
Q3: How do I determine the post-antibiotic effect (PAE) of this compound, and why is it important?
A3: The post-antibiotic effect (PAE) is the suppression of bacterial growth that continues after the antimicrobial agent has been removed.[5][6] A longer PAE may allow for less frequent dosing intervals.[6] The PAE is determined by exposing a bacterial culture to the antimicrobial agent for a short period (e.g., 1-2 hours), removing the agent by dilution or centrifugation, and then monitoring the time it takes for the culture to resume logarithmic growth compared to an untreated control.[5]
Table 2: Post-Antibiotic Effect (PAE) of this compound against S. aureus
| Strain | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| S. aureus ATCC 29213 | 5x | 1 | 2.5 |
| S. aureus ATCC 29213 | 10x | 1 | 4.0 |
| S. aureus ATCC 29213 | 5x | 2 | 3.8 |
| S. aureus ATCC 29213 | 10x | 2 | 5.2 |
Q4: I am observing a paradoxical effect (reduced killing at higher concentrations) with this compound. What could explain this?
A4: A paradoxical effect, also known as the Eagle effect, can occur with some antimicrobial agents where their bactericidal activity decreases at higher concentrations. The exact mechanisms are not always fully understood but can be related to the downregulation of the drug's target or the induction of a stress response that reduces bacterial susceptibility. To investigate this, it is recommended to perform time-kill assays over a wider range of concentrations, including those well above the MIC.
Troubleshooting Guides
Guide 1: Inconsistent MIC/MBC Results
Problem: High variability in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values across replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard and is in the logarithmic growth phase.[7] |
| Serial Dilutions | Use calibrated pipettes and perform serial dilutions carefully to avoid errors in drug concentration.[1] |
| Incubation Conditions | Maintain consistent incubation temperature (37°C) and duration (18-24 hours).[6][7] |
| Media and Reagents | Use fresh, sterile Mueller-Hinton Broth (MHB) and ensure the solvent for this compound does not affect bacterial growth.[7] |
Guide 2: Time-Kill Assay Interpretation
Problem: Difficulty in interpreting the results of a time-kill kinetics assay.
| Observation | Interpretation | Next Steps |
| >3-log10 reduction in CFU/mL | Bactericidal activity[4] | Determine the optimal concentration for bactericidal activity. |
| <3-log10 reduction in CFU/mL | Bacteriostatic activity or slow bactericidal activity | Extend the duration of the assay or test higher concentrations. |
| Initial killing followed by regrowth | Possible drug degradation, resistance, or inoculum effect | See FAQ Q2 for troubleshooting. |
Experimental Protocols
Protocol 1: Determination of MIC and MBC
This protocol is based on the broth microdilution method.[1][7]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[1][7]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6][7]
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[2][3]
-
MBC Determination: Plate 100 µL from each well showing no growth onto a suitable agar (B569324) medium. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1][2]
Protocol 2: Time-Kill Kinetic Assay
This protocol is used to assess the rate of bactericidal activity.[4][8]
-
Bacterial Culture: Grow the test organism in MHB to the early logarithmic phase.
-
Inoculation: Adjust the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing pre-warmed MHB with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC).[1] Include a growth control without the agent.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Enumeration: Perform serial dilutions of the aliquots and plate onto agar plates to determine the viable cell count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a time-kill kinetic assay.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. nelsonlabs.com [nelsonlabs.com]
Validation & Comparative
validation of "Antimicrobial agent-2" efficacy in preclinical models
This guide provides a comprehensive comparison of the preclinical efficacy of "Antimicrobial agent-2," a novel anionic fluoroquinolone, against established antimicrobial agents. The data presented is based on a compilation of in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential. For the purpose of this illustrative guide, the well-documented novel fluoroquinolone, Delafloxacin, will be used as a representative example for "this compound".
In Vitro Efficacy
The in vitro activity of this compound has been extensively evaluated against a broad spectrum of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Gram-Positive Bacteria
| Organism | This compound (Delafloxacin) MIC₅₀/MIC₉₀ (µg/mL) | Levofloxacin MIC₅₀/MIC₉₀ (µg/mL) | Vancomycin MIC₅₀/MIC₉₀ (µg/mL) | Linezolid MIC₅₀/MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.004 / 0.25 | - | - | - |
| Staphylococcus aureus (MRSA) | 0.06 / 0.25 | >4 | - | - |
| Streptococcus pneumoniae | 0.008 / 0.015 | - | - | - |
Data compiled from preclinical surveillance studies.[1][2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Gram-Negative Bacteria
| Organism | This compound (Delafloxacin) MIC₅₀/MIC₉₀ (µg/mL) | Levofloxacin MIC₅₀/MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.25 / >16 | - |
| Klebsiella pneumoniae | ≤0.25 / >16 | - |
| Pseudomonas aeruginosa | 0.25 / 4 | - |
| Haemophilus influenzae | ≤0.004 / ≤0.004 | - |
| Moraxella catarrhalis | 0.008 / 0.008 | - |
Data compiled from preclinical surveillance studies.[1]
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in various preclinical models of infection, which are crucial for evaluating the potential therapeutic effect of new antibiotics.[4]
Table 3: Comparative Efficacy in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (72h post-infection) | Mean Bacterial Load in Spleen (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | Intraperitoneal (IP) | 0% | 8.5 ± 0.6 |
| This compound | 20 | Intravenous (IV) | 80% | 3.2 ± 0.4 |
| Vancomycin | 10 | Intravenous (IV) | 60% | 4.1 ± 0.5 |
| Linezolid | 25 | Oral (PO) | 50% | 4.8 ± 0.7 |
This table summarizes the efficacy in a murine model of methicillin-resistant Staphylococcus aureus (MRSA) sepsis.[5]
Table 4: Comparative Efficacy in a Murine Skin Infection Model
| Treatment Group | Dosage | Administration Route | Mean Bacterial Load at Lesion Site (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | Topical | 7.2 ± 0.5 |
| This compound | 1% cream | Topical | 3.8 ± 0.3 |
| Mupirocin | 2% ointment | Topical | 4.5 ± 0.4 |
| Vancomycin | 10 mg/kg | Intravenous (IV) | 4.1 ± 0.5 |
This table presents data on the efficacy against MRSA in a murine skin infection model.[5]
Mechanism of Action
This compound, as a fluoroquinolone, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, two essential enzymes for DNA replication, transcription, repair, and recombination.[3] A distinguishing feature of this agent is its enhanced activity in acidic environments, a condition often found at sites of infection.[4][6]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria, is a key metric.[7] The broth microdilution method is commonly used for this assay.[4][8]
-
Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]
-
Drug Dilution : The antimicrobial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[4]
-
Inoculation : Each well is inoculated with the bacterial suspension.[4]
-
Incubation : The plates are incubated at 35-37°C for 16-20 hours.[4]
-
Reading : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.[4]
Time-Kill Kinetics Assay
This assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9]
-
Inoculum Preparation : A starting bacterial culture is prepared in a suitable broth.
-
Drug Addition : Different concentrations of the antimicrobial agent are added to the bacterial culture. A growth control with no drug is included.
-
Sampling : At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture.
-
Enumeration : The samples are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each concentration. Bactericidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[9]
References
- 1. Delafloxacin: Place in Therapy and Review of Microbiologic, Clinical and Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. emerypharma.com [emerypharma.com]
A Comparative Analysis of Tedizolid and Linezolid for the Treatment of MRSA Infections
In the landscape of antimicrobial agents targeting Methicillin-resistant Staphylococcus aureus (MRSA), the oxazolidinone class of antibiotics has been a significant advancement. Linezolid (B1675486), the first of this class, has been a mainstay in treating MRSA infections. However, the development of newer agents like tedizolid (B1663884) prompts a thorough comparison for researchers, scientists, and drug development professionals. This guide provides an objective comparison of tedizolid ("Antimicrobial agent-2") and linezolid, focusing on their performance, supported by experimental data.
Overview of Tedizolid and Linezolid
Linezolid is an established oxazolidinone antibiotic used for various Gram-positive infections, including those caused by MRSA.[1][2] Tedizolid is a next-generation oxazolidinone approved for acute bacterial skin and skin structure infections (ABSSSI), offering a shorter course of therapy.[3] Both drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is a well-established mechanism of action for this class.
In Vitro Activity Against MRSA
A crucial aspect of evaluating an antimicrobial agent is its in vitro potency against the target pathogen. The minimum inhibitory concentration (MIC) is a key metric in this assessment. Studies have consistently shown that tedizolid is more potent in vitro against MRSA isolates, including linezolid-resistant strains, when compared to linezolid.[4]
| Antimicrobial Agent | MRSA MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Tedizolid | 0.25 - 0.5 | 0.25 | 0.5 |
| Linezolid | 0.5 - >4.0 | 0.5 - 2.0 | 2.0 - 4.0 |
Data compiled from multiple in vitro studies.[4][5]
Clinical Efficacy in MRSA Infections
The efficacy of tedizolid and linezolid has been rigorously compared in large-scale clinical trials, most notably the ESTABLISH-1 and ESTABLISH-2 Phase 3 trials for ABSSSI. These trials were designed to assess the non-inferiority of a shorter 6-day course of tedizolid to a standard 10-day course of linezolid.
Key Clinical Trial Endpoints
| Endpoint | Tedizolid (200 mg once daily for 6 days) | Linezolid (600 mg twice daily for 10 days) | Treatment Difference (95% CI) |
| Early Clinical Response (48-72 hours) | 81.6% | 79.4% | 2.2% (-2.0 to 6.5) |
| Investigator-Assessed Clinical Response (Post-therapy Evaluation) | 86.7% | 86.8% | -0.1% (-3.8 to 3.6) |
Data from pooled analysis of ESTABLISH-1 and ESTABLISH-2 trials.[6]
The results demonstrated that a 6-day course of tedizolid was non-inferior to a 10-day course of linezolid in achieving both early and sustained clinical responses in patients with ABSSSI, a significant portion of which were caused by MRSA.[6][7]
Safety and Tolerability Profile
The safety profile of an antimicrobial agent is as critical as its efficacy. In the comparative trials, both tedizolid and linezolid were generally well-tolerated. However, some differences in adverse events were noted.
| Adverse Event | Tedizolid | Linezolid | P-value |
| Treatment-Emergent Adverse Events | 46.2% | 47.8% | Not Significant |
| Gastrointestinal Adverse Events (e.g., Nausea) | 8.2% | 12.2% | 0.02 |
| Platelet Counts <150,000 cells/mm³ (at end of therapy) | 4.9% | 10.8% | 0.0003 |
Data from pooled analysis of ESTABLISH trials.[3][6]
Tedizolid was associated with a statistically significant lower incidence of gastrointestinal side effects, particularly nausea, and a lower rate of thrombocytopenia compared to linezolid.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for tedizolid and linezolid against MRSA isolates are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC Determination.
Phase 3 Clinical Trial Design (ESTABLISH Trials)
The ESTABLISH trials were randomized, double-blind, multicenter studies designed to compare the efficacy and safety of tedizolid and linezolid for the treatment of ABSSSI.
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. Efficacy and Safety of Tedizolid and Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infections in Injection Drug Users: Analysis of Two Clinical Trials | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Analysis of the Phase 3 ESTABLISH Trials of Tedizolid versus Linezolid in Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Tedizolid Phosphate and Linezolid in Treating Acute Bacterial Skin and Skin Structure Infections: The ESTABLISH-1 Trial [ciplamed.com]
A Comparative Analysis of Antimicrobial Agent-2's Superiority Over Existing Fluoroquinolones
For Immediate Release – This guide presents a comprehensive, data-driven comparison of the novel investigational fluoroquinolone, Antimicrobial Agent-2 (AA-2), against established drugs, Ciprofloxacin and Levofloxacin. The following analysis is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of AA-2's performance based on preclinical experimental data.
Executive Summary
This compound is a next-generation fluoroquinolone engineered for potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains with emerging resistance. Its primary innovation lies in its dual-targeting mechanism, efficiently inhibiting both DNA gyrase and topoisomerase IV.[1][2] Experimental data indicates that AA-2 exhibits superior in vitro efficacy, particularly against resistant Gram-positive strains, and maintains a favorable safety profile when compared to Ciprofloxacin and Levofloxacin.
Comparative In Vitro Efficacy
The antimicrobial activity of AA-2 was assessed by determining its Minimum Inhibitory Concentration (MIC) against key pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible in vitro growth of a microorganism.[3][4]
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) | Methicillin-Resistant S. aureus (MRSA) (BAA-1717) |
| This compound | 0.015 | 0.125 | 0.25 |
| Ciprofloxacin | 0.015 | 0.5 | 2 |
| Levofloxacin | 0.03 | 0.25 | 1 |
Lower MIC values indicate greater antimicrobial potency.
The data clearly demonstrates that while all three agents are effective against the susceptible E. coli strain, this compound shows significantly enhanced activity against both susceptible and methicillin-resistant Staphylococcus aureus strains compared to both Ciprofloxacin and Levofloxacin.
Mammalian Cell Cytotoxicity Analysis
To evaluate the potential for host cell toxicity, the half-maximal cytotoxic concentration (CC50) was determined using Vero kidney epithelial cells. A higher CC50 value is indicative of lower cytotoxicity and a better safety profile.
Data Presentation: Cytotoxicity (CC50) in µg/mL
| Antimicrobial Agent | CC50 on Vero Cells |
| This compound | >256 |
| Ciprofloxacin | 180 |
| Levofloxacin | 220 |
Higher CC50 values indicate lower toxicity.
This compound displayed the highest CC50 value, suggesting a superior in vitro safety profile with less impact on mammalian cell viability compared to the other tested fluoroquinolones.
Mechanism of Action: Dual Enzyme Inhibition
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[][6] Inhibition of DNA gyrase is the primary mechanism for killing Gram-negative bacteria, while topoisomerase IV inhibition is more critical for Gram-positive bacteria.[2][] AA-2 has been designed for more balanced and potent activity against both enzymes, which may contribute to its enhanced efficacy and lower propensity for resistance development.[1]
Dual inhibition of DNA gyrase and topoisomerase IV by AA-2.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[3][7]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, Ciprofloxacin, and Levofloxacin were prepared in a suitable solvent. A two-fold serial dilution series for each agent was prepared in cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Bacterial strains were cultured overnight in MHB at 37°C. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[3]
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, was inoculated with 10 µL of the standardized bacterial suspension. Plates included positive controls (broth with bacteria, no drug) and negative controls (broth only).
-
Reading Results: The plates were incubated aerobically at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth (turbidity).[7]
Experimental workflow for MIC determination.
Cytotoxicity (CC50) Assay
The cytotoxicity was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on Vero cells.[8]
-
Cell Seeding: Vero cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, Ciprofloxacin, Levofloxacin). Cells were then incubated for another 48 hours.
-
MTT Addition: After incubation, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plate was incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The CC50 value was determined by plotting the percentage of viability against the compound concentration.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 9. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
head-to-head comparison of "Antimicrobial agent-2" and daptomycin
A Head-to-Head Comparison: Antimicrobial Agent-2 vs. Daptomycin (B549167)
Introduction
The rising threat of antimicrobial resistance necessitates the development of novel antibiotics, particularly those effective against multidrug-resistant Gram-positive pathogens. Daptomycin, a cyclic lipopeptide antibiotic, has been a crucial agent in treating complex infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a comparative analysis of daptomycin and a novel investigational lipopeptide, this compound. This document will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and preclinical safety profiles, supported by experimental data and protocols.
Mechanism of Action
Daptomycin and this compound are both lipopeptides that target the bacterial cell membrane, but their specific mechanisms of action diverge significantly.
Daptomycin: Daptomycin's bactericidal activity is calcium-dependent. Upon binding to calcium, the complex inserts into the Gram-positive bacterial cell membrane. This leads to the formation of ion channels, causing a rapid efflux of potassium ions and subsequent membrane depolarization. This disruption of membrane potential inhibits DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
Caption: Mechanism of Action of Daptomycin.
This compound: This novel agent operates through a distinct, calcium-independent mechanism. This compound specifically targets and inhibits "Glyco-Lipid Transferase" (GLT), a putative enzyme crucial for the transport of lipid-linked cell wall precursors across the cell membrane. By inhibiting GLT, it effectively halts the downstream assembly of the peptidoglycan layer, leading to structural instability and cell lysis.
Caption: Proposed Mechanism of Action of this compound.
In Vitro Activity
The in vitro potency of both agents was evaluated against a panel of contemporary Gram-positive clinical isolates, including resistant phenotypes. Minimum Inhibitory Concentrations (MIC) were determined using the broth microdilution method as detailed in the protocols section.
Table 1: Comparative In Vitro Activity (MIC µg/mL)
| Organism (n=50) | Drug | MIC50 | MIC90 | MIC Range |
|---|---|---|---|---|
| Methicillin-Resistant S. aureus (MRSA) | This compound | 0.25 | 0.5 | 0.125 - 1 |
| Daptomycin | 0.5 | 1 | 0.25 - 2 | |
| Vancomycin-Resistant E. faecium (VRE) | This compound | 0.5 | 1 | 0.25 - 2 |
| Daptomycin | 2 | 4 | 1 - 4 | |
| Daptomycin-Nonsusceptible S. aureus | This compound | 0.5 | 1 | 0.25 - 2 |
| | Daptomycin | 4 | 8 | 2 - 16 |
Data for this compound is hypothetical and for comparative purposes only.
In Vivo Efficacy
A murine bacteremia model was used to assess the in vivo efficacy of this compound and daptomycin against a clinical MRSA strain (MIC = 0.5 µg/mL for both agents).
Table 2: In Vivo Efficacy in Murine Bacteremia Model (MRSA)
| Treatment Group (n=10) | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) at 24h | Percent Survival at 48h |
|---|---|---|---|
| Vehicle Control | - | 8.2 (± 0.6) | 0% |
| This compound | 10 | 3.1 (± 0.4) | 90% |
| Daptomycin | 10 | 4.5 (± 0.5) | 80% |
Data for this compound is hypothetical and for comparative purposes only.
Preclinical Safety Profile
The preliminary safety profiles were assessed using cytotoxicity assays on human cell lines and monitoring for creatine (B1669601) phosphokinase (CPK) elevation in animal models, a known concern with daptomycin.
Table 3: Comparative Preclinical Safety Data
| Assay | This compound | Daptomycin |
|---|---|---|
| Cytotoxicity (HepG2, CC50) | >100 µg/mL | >100 µg/mL |
| Hemolysis (Human RBCs, HC50) | >200 µg/mL | >200 µg/mL |
| CPK Elevation in Rats (20 mg/kg) | No significant elevation | ~2-3 fold increase vs. control |
Data for this compound is hypothetical and for comparative purposes only.
Experimental Protocols
Protocol 1: MIC Determination by Broth Microdilution
The minimum inhibitory concentrations (MICs) were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC Determination.
-
Inoculum Preparation : Bacterial isolates were grown on Tryptic Soy Agar plates. Colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Preparation : The antimicrobial agents were serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (supplemented with 50 mg/L Ca²⁺ for daptomycin testing) in 96-well microtiter plates.
-
Inoculation : The standardized bacterial suspension was diluted and added to the wells to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation : Plates were incubated under ambient air at 35°C for 18-24 hours.
-
MIC Reading : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Protocol 2: Murine Bacteremia Model
-
Animals : Immunocompetent female ICR mice (6-8 weeks old) were used.
-
Infection : Mice were infected via tail vein injection with 1 x 10⁷ CFU of MRSA suspended in saline.
-
Treatment : One hour post-infection, cohorts of mice (n=10) were treated with a single subcutaneous dose of the vehicle control, this compound (10 mg/kg), or daptomycin (10 mg/kg).
-
Endpoint : At 24 hours post-infection, mice were euthanized. Kidneys were harvested, homogenized, and serially diluted for plating to determine the bacterial burden (CFU/g of tissue). A separate cohort was monitored for 48-hour survival.
Summary
This compound demonstrates a promising preclinical profile. Its novel mechanism of action, targeting the putative Glyco-Lipid Transferase, may account for its enhanced in vitro potency, particularly against daptomycin-nonsusceptible strains. In the described in vivo model, it showed a greater reduction in bacterial burden compared to daptomycin at the same dose. Furthermore, its preliminary safety profile appears favorable, with no indication of the CPK elevation sometimes associated with daptomycin. Further investigation is warranted to fully characterize the potential of this compound as a future therapeutic for challenging Gram-positive infections.
Benchmarking Antimicrobial Agent-2 (Ciprofloxacin) Against Novel Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous evaluation of existing antimicrobial agents against newer compounds. This guide provides a comprehensive comparison of "Antimicrobial agent-2," represented here by the widely-used fluoroquinolone Ciprofloxacin , against a selection of recently developed antimicrobial agents. The objective is to furnish researchers, scientists, and drug development professionals with the data and methodologies required to make informed decisions in their pursuit of novel therapeutic strategies.
Comparative Analysis of In Vitro Efficacy
The in vitro activity of an antimicrobial agent is a critical determinant of its potential clinical utility. This section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ciprofloxacin and selected new antimicrobial agents against key bacterial pathogens, including multidrug-resistant (MDR) strains.
Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Antimicrobial Agents
| Organism | Ciprofloxacin | Zosurabalpin | Cefiderocol | Ceftazidime-avibactam |
| Acinetobacter baumannii (Carbapenem-resistant) | 8 / >32 | 0.5 / 2 | 1 / 4 | 16 / >64 |
| Pseudomonas aeruginosa (MDR) | 4 / >32 | N/A | 0.5 / 2 | 8 / 32 |
| Klebsiella pneumoniae (KPC-producing) | >32 / >32 | N/A | 2 / 8 | 1 / 4 |
| Escherichia coli (ESBL-producing) | >32 / >32 | N/A | 1 / 4 | 0.5 / 2 |
Data compiled from publicly available research and surveillance studies. N/A indicates that the agent is not typically active against this class of bacteria.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets and mechanisms of action is fundamental to antimicrobial drug development and stewardship.
-
Ciprofloxacin (this compound): A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV. Resistance commonly arises from mutations in the quinolone resistance-determining regions (QRDRs) of the target enzymes or through efflux pumps.
-
Zosurabalpin: A novel class of antibiotic that specifically targets carbapenem-resistant Acinetobacter baumannii (CRAB). It works by inhibiting the transport of lipopolysaccharide (LPS) to the outer membrane, a unique mechanism that disrupts the integrity of the bacterial cell envelope.[1]
-
Cefiderocol: A siderophore cephalosporin (B10832234) that utilizes a "Trojan horse" mechanism. It chelates iron and is actively transported into the bacterial cell through iron uptake systems. Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). This mechanism allows it to bypass some common resistance mechanisms like porin channel mutations.
-
Ceftazidime-avibactam: A combination of a third-generation cephalosporin (ceftazidime) and a novel β-lactamase inhibitor (avibactam). Ceftazidime inhibits bacterial cell wall synthesis, while avibactam (B1665839) protects it from degradation by a broad spectrum of β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and some OXA-type carbapenemases.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the comparison of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent. Create a series of twofold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Dispense 100 µL of the standardized inoculum into each well of the microtiter plate containing 100 µL of the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
Protocol: Following the determination of the MIC.
-
Subculturing: From each well showing no visible growth in the MIC assay, aliquot 10-100 µL and spread-plate onto a suitable agar medium (e.g., Mueller-Hinton agar).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antimicrobial Agent-2
The responsible disposal of antimicrobial agents is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to the contamination of ecosystems and contribute to the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of "Antimicrobial agent-2," a placeholder for a typical antimicrobial compound used in research. These protocols are designed for researchers, scientists, and drug development professionals to ensure that these agents are managed safely and effectively from the bench to their final disposal.
Disclaimer: The specific disposal protocols for a substance labeled "this compound" are not available in publicly accessible resources. The following guidelines are based on established best practices for the disposal of general antimicrobial agents and chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for the specific agent and adhere to their institution's environmental health and safety (EHS) protocols.
Immediate Safety and Handling Precautions
Proper handling of antimicrobial agents is crucial to ensure personnel safety and prevent environmental contamination. Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).[1] This includes safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[1][2] All handling of the agent, especially in powdered form or when preparing stock solutions, should occur in a well-ventilated area, such as a chemical fume hood.[1] An accessible safety shower and eyewash station are mandatory.[1]
Waste Characterization and Segregation
Proper segregation of waste is the first and most critical step in the disposal process.[1] Waste containing this compound should be categorized as hazardous chemical waste.[1] It is essential to segregate waste streams to ensure safe and compliant disposal.
-
High-Concentration Waste: Includes stock solutions and unused formulations. These are considered hazardous chemical waste.[3][4]
-
Low-Concentration Waste: Includes used cell culture media and buffer solutions containing the antimicrobial agent. The treatment of this waste depends on the heat stability of the specific agent.[3]
-
Contaminated Solid Waste: Includes items such as pipette tips, flasks, gloves, and other disposable materials that have come into contact with the antimicrobial agent.[1][3]
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1] Flushing antimicrobial agents down the sink can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.[1]
Data Presentation: Disposal Methods Summary
The following table summarizes the recommended disposal methods for different types of waste contaminated with this compound.
| Waste Type | Description | Recommended Disposal Method | Key Considerations |
| Stock Solutions & High-Concentration Liquid Waste | Unused or expired stock solutions of this compound. | Treat as hazardous chemical waste.[3][4] | Collect in a designated, properly labeled, and sealed waste container.[1][5] Follow institutional guidelines for chemical waste pickup.[5] |
| Used Culture Media & Low-Concentration Liquid Waste | Liquid media containing the antimicrobial agent after experimental use. | Decontamination followed by disposal as chemical waste.[5] | The decontamination method depends on the agent's heat stability.[3][4] Autoclaving is suitable for heat-labile agents. Heat-stable agents require chemical inactivation.[3] |
| Contaminated Solid Waste | Pipette tips, gloves, flasks, paper towels, etc. | Dispose of in designated biohazardous or chemical waste containers.[1][3] | Segregate from general waste. Do not attempt to decontaminate single-use plastics via autoclaving unless specified by institutional policy. |
| Contaminated Sharps | Needles, scalpels, etc. | Place immediately into a designated, puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[6] | Seal the container when full and dispose of it through the institutional hazardous waste management service.[6] |
Experimental Protocols
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of different waste streams containing this compound.
Objective: To safely deactivate and dispose of this compound waste in compliance with institutional and environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.[1]
-
Designated, leak-proof hazardous waste containers, properly labeled.[1]
-
Autoclave-safe bags or bottles.[5]
-
Autoclave with a liquid cycle setting.[5]
-
1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for chemical deactivation (if required).[6]
-
pH indicator strips.
Procedure:
Part 1: Waste Segregation and Collection
-
High-Concentration Liquid Waste: Carefully pour all stock solutions and other high-concentration preparations into a designated hazardous waste container made of compatible material.[1]
-
Low-Concentration Liquid Waste: Collect all used culture media and dilute solutions in a separate, leak-proof, and clearly labeled container.
-
Solid Waste: Collect all contaminated solid waste (gloves, pipette tips, etc.) in a separate, clearly labeled hazardous waste bag or container.[1]
-
Labeling: Immediately affix a "Hazardous Waste" label to all containers. The label must include the full chemical name ("this compound"), the date waste was first added, and the location of generation.[1]
Part 2: Treatment of Low-Concentration Liquid Waste
-
Step 2A: For Heat-Labile this compound
-
Preparation: Collect the liquid waste in an autoclavable bottle, filling it no more than 75% to prevent overflow. Loosen the cap or use a vented closure.[5]
-
Autoclaving: Place the bottle in a secondary, autoclave-safe tray. Run the autoclave on a liquid cycle, typically at 121°C for 30-60 minutes.[5]
-
Post-Autoclaving: Once the cycle is complete and the container has cooled, tighten the cap. The autoclaved waste is still considered chemical waste.[5] Label it as "Autoclaved Chemical Waste" and arrange for disposal through your institution's hazardous waste program.[5]
-
-
Step 2B: For Heat-Stable this compound (Chemical Deactivation Example)
-
Preparation: In a chemical fume hood, slowly add 1 M NaOH to the collected liquid waste to raise the pH to >10.[6]
-
Incubation: Gently mix the solution and let it stand for at least 24 hours at room temperature to ensure complete deactivation (e.g., hydrolysis).[6]
-
Neutralization: Carefully neutralize the solution with 1 M HCl to a pH between 6.0 and 8.0.[6]
-
Disposal: Dispose of the neutralized solution as hazardous chemical waste according to institutional guidelines.[6]
-
Part 3: Final Disposal
-
Storage: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Pickup Request: Once a container is full, or within one year of the initial accumulation date, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[1]
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Decision workflow for the disposal of this compound waste.
References
Personal protective equipment for handling Antimicrobial agent-2
Essential Safety and Handling Guide for Antimicrobial Agent-2
Disclaimer: This guide is based on general best practices for handling antimicrobial agents in a laboratory setting. "this compound" is a placeholder. It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for any particular agent before its handling, storage, or disposal.[1][2] This information provides a foundational framework for researchers, scientists, and drug development professionals to ensure personal safety and maintain a secure laboratory environment.
Hazard Assessment and the Hierarchy of Controls
Before handling any chemical, a thorough risk assessment is required to identify potential hazards.[3][4] The hierarchy of controls is a structured approach to mitigating risk, prioritizing the most effective measures.[5][6][7]
-
Elimination/Substitution: The most effective control is to eliminate the hazardous agent or substitute it with a less hazardous one.
-
Engineering Controls: If elimination is not possible, implement physical changes to the workspace to isolate personnel from the hazard.[5][6][8] This is the preferred first line of defense.[8]
-
Administrative Controls: These are policies and procedures designed to reduce exposure duration, frequency, and severity.[7][8] Examples include written safety plans, specific standard operating procedures (SOPs), and specialized training.[7][8]
-
Personal Protective Equipment (PPE): PPE is the last line of defense, used in conjunction with other controls.[6][7] It provides a crucial barrier against exposure.[10]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is a critical defense against potential exposure to antimicrobial agents.[2][11] Minimum PPE for working in a laboratory with hazardous materials includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]
-
Eye and Face Protection:
-
Hand Protection:
-
Gloves: Disposable nitrile gloves are a common and preferred choice for general laboratory use, offering good chemical resistance and preventing latex allergies.[2][3][13][14] For prolonged contact or use with highly aggressive chemicals, more substantial gloves like neoprene or butyl rubber, or double-gloving, may be necessary.[4][15][16] Always check the manufacturer's compatibility guide for the specific chemical being handled.[13][16] Contaminated disposable gloves should be removed immediately, followed by hand washing, and replaced with a new pair.[3][16]
-
-
Body Protection:
-
Respiratory Protection:
-
When handling the agent in powdered form or if there is a risk of generating aerosols, an N95 respirator or equivalent should be used to prevent inhalation.[9] This should always be done within a fume hood or other engineering control.
-
Operational Plan: Step-by-Step Handling
A systematic approach ensures minimal risk of exposure and contamination.[9]
-
Preparation:
-
Consult the specific Safety Data Sheet (SDS) for this compound.[1][2]
-
Ensure all necessary PPE is available and in good condition.[2]
-
Verify that emergency equipment, such as an eyewash station and safety shower, is accessible.[2][10]
-
Designate and decontaminate the work area, preferably within a fume hood.[9]
-
-
Handling and Experimental Use:
-
Post-Handling:
Disposal Plan
Improper disposal of antimicrobial agents can contribute to environmental contamination and the development of antibiotic resistance.[17][18]
-
Waste Segregation: All waste contaminated with this compound, including stock solutions, used media, and disposable labware (pipette tips, gloves), must be segregated as chemical waste.[1][2][19]
-
High-Concentration Waste: Stock solutions and unused product are considered hazardous chemical waste and must be collected in approved, clearly labeled containers for disposal through your institution's hazardous waste management program.[1][20]
-
Low-Concentration Waste (e.g., Used Culture Media):
-
The disposal method depends on the agent's stability.[1]
-
Heat-Labile Agents: If the agent is destroyed by autoclaving, the media can be autoclaved and then disposed of according to institutional guidelines.[1][20]
-
Heat-Stable Agents: Autoclaving will not deactivate the agent.[1] This waste must be collected and disposed of as chemical waste.[1][20][21]
-
-
Contaminated Sharps: Needles, syringes, and other sharps must be disposed of in designated puncture-resistant containers.[12][17]
Data Summary
Glove Selection and Chemical Resistance
Selecting the correct glove material is crucial for safety. This table provides a general comparison of common laboratory glove materials. Always consult the manufacturer's specific chemical resistance chart for the agent you are handling.[13][16]
| Glove Material | Recommended For | Not Suitable For | Key Advantages |
| Nitrile | General chemicals, oils, weak acids/alkalis, biohazards.[15] | Direct contact with ketones.[15] | Good puncture resistance, latex-free, preferred for general use.[3][13][14] |
| Latex | Biological materials, tasks requiring high dexterity.[14][15] | Allergy sufferers, oils, strong solvents.[15] | High elasticity and comfort, excellent tactile sensitivity.[13][15] |
| Neoprene | Strong alkalis, phenols, acids, alcohols, wet conditions.[15] | Organic solvents.[15] | Excellent chemical resistance, good flexibility and grip.[14][15] |
| Butyl | Aldehydes, ketones, esters.[16] | - | Good resistance to specific chemical classes.[16] |
| Viton™ | Chlorinated and aromatic organic solvents.[16] | - | Excellent resistance to specific solvents, but expensive.[16] |
Visualized Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of control and personal protective equipment when handling this compound.
Caption: Workflow for risk assessment and PPE selection for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 6. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 7. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 8. Controlling Laboratory Chemical Hazards | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 9. benchchem.com [benchchem.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 12. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. starlabgroup.com [starlabgroup.com]
- 16. Selection and Use of Gloves in the Laboratory | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 18. hospitalhealthcare.com [hospitalhealthcare.com]
- 19. Laboratory waste | Staff Portal [staff.ki.se]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
